molecular formula C21H21O3PS B1295211 Tri-p-tolyl thiophosphate CAS No. 597-84-2

Tri-p-tolyl thiophosphate

Cat. No.: B1295211
CAS No.: 597-84-2
M. Wt: 384.4 g/mol
InChI Key: KOPAJQQYQQKYEG-UHFFFAOYSA-N
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Description

Tri-p-tolyl thiophosphate is a useful research compound. Its molecular formula is C21H21O3PS and its molecular weight is 384.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tri-p-tolyl thiophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-p-tolyl thiophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(4-methylphenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O3PS/c1-16-4-10-19(11-5-16)22-25(26,23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPAJQQYQQKYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208411
Record name Tri-p-tolyl thiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-84-2
Record name Tri-p-tolyl thiophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tri-p-tolyl thiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Synthesis of O,O,O-Tris(4-methylphenyl) phosphorothioate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for researchers and drug development professionals, moving beyond basic data to provide mechanistic insight and actionable protocols.

Executive Technical Summary

O,O,O-Tris(4-methylphenyl) phosphorothioate (CAS: 597-84-2), also known as Tri-p-tolyl thiophosphate, represents a critical scaffold in organophosphorus chemistry.[1] While widely utilized industrially as a high-temperature lubricant additive and plasticizer due to its hydrolytic stability, its structural homology to bioactive organophosphates makes it a vital model compound in metabolic toxicology.

Unlike its neurotoxic isomer, tri-o-cresyl phosphate (TOCP), the para-substituted isomer exhibits a distinct toxicological profile, primarily driven by the steric shielding of the phosphorus center and the electronic influence of the P=S thiono moiety. This guide details its chemical architecture, synthesis, and metabolic fate.

Molecular Architecture & Physicochemical Profile[1]

The molecule features a central phosphorus atom in a tetrahedral geometry, double-bonded to sulfur and single-bonded to three p-cresol derived phenoxy groups. The P=S bond is the defining feature, imparting lipophilicity and resistance to hydrolysis compared to its phosphate (P=O) oxon analog.

Table 1: Core Physicochemical Data[2]
PropertyValue / Description
CAS Number 597-84-2
IUPAC Name O,O,O-Tris(4-methylphenyl) phosphorothioate
Molecular Formula

Molecular Weight 384.43 g/mol
Appearance White crystalline solid
Melting Point 90–92 °C
Solubility Soluble in toluene, DCM, chloroform; Insoluble in water
LogP (Predicted) ~6.5 (High Lipophilicity)
Key Structural Feature P=S Bond: Reduced polarity vs. P=O; metabolic "handle" for CYP450.
Structural Diagram (DOT)

The following diagram illustrates the connectivity and the critical metabolic activation site (P=S).

ChemicalStructure P_center Phosphorus (V) [Central Core] Sulfur Sulfur (S) [Thiono Group] P_center->Sulfur Double Bond (P=S) Bioactivation Site O1 Oxygen 1 P_center->O1 O2 Oxygen 2 P_center->O2 O3 Oxygen 3 P_center->O3 Tolyl1 p-Tolyl Group (4-Methylphenyl) O1->Tolyl1 Tolyl2 p-Tolyl Group (4-Methylphenyl) O2->Tolyl2 Tolyl3 p-Tolyl Group (4-Methylphenyl) O3->Tolyl3

Figure 1: Connectivity of O,O,O-Tris(4-methylphenyl) phosphorothioate highlighting the P=S bioactivation site.

Synthetic Methodology

The synthesis follows a nucleophilic substitution at the phosphorus center. The choice of base and solvent is critical to prevent partial substitution (formation of chloridates) and ensure high yield.

Reaction Scheme


Protocol: Base-Catalyzed Esterification

Rationale: We utilize triethylamine (TEA) or pyridine as an HCl scavenger to drive the equilibrium forward. Toluene is selected as the solvent for its ability to dissolve the reactants while allowing the amine salt byproduct to precipitate (if non-polar enough) or remain easily washable.

Reagents:

  • Thiophosphoryl chloride (

    
    ): 1.0 eq
    
  • p-Cresol (4-methylphenol): 3.1 eq (slight excess to ensure complete substitution)

  • Triethylamine (TEA): 3.3 eq

  • Solvent: Anhydrous Toluene

Step-by-Step Workflow:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve p-cresol (3.1 eq) and TEA (3.3 eq) in anhydrous toluene. Cool to 0°C.

    • Why: Cooling controls the exotherm of the initial substitution.

  • Addition: Dropwise add

    
     (1.0 eq) diluted in toluene over 30 minutes.
    
    • Observation: White precipitate (TEA·HCl) will begin to form immediately.

  • Thermal Drive: Once addition is complete, warm to room temperature, then heat to reflux (110°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (hexane/ethyl acetate) or

      
       NMR. Disappearance of the 
      
      
      
      peak (~28 ppm) indicates completion.
  • Workup: Cool the mixture. Filter off the solid amine salts. Wash the organic filtrate with 1M HCl (to remove unreacted amine), followed by 1M NaOH (to remove unreacted p-cresol), and finally brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol/hexane to yield white needles.
    
Synthesis Process Diagram

Synthesis Reactants Reactants: PSCl3 + p-Cresol Mix 0°C Addition (Toluene) Reactants->Mix Base Base: Triethylamine Base->Mix Reflux Reflux 110°C (4-6 Hours) Mix->Reflux SN2@P Substitution Workup Wash: HCl -> NaOH -> Brine Reflux->Workup Remove Salts Product Pure Product (Recrystallized) Workup->Product Yield ~85-90%

Figure 2: Synthetic workflow for the production of Tris(p-tolyl) thiophosphate.

Spectroscopic Characterization

Validation of the structure relies heavily on


 NMR to confirm the oxidation state and substitution pattern.
  • 
     NMR (
    
    
    
    ):
    • Shift:

      
       50.0 – 60.0 ppm (Singlet).
      
    • Interpretation: The positive shift is characteristic of phosphorothioates (

      
      ). In contrast, the corresponding phosphate (
      
      
      
      ) would appear significantly upfield (typically
      
      
      -15 to -20 ppm). This is the primary diagnostic for purity.
  • 
     NMR (
    
    
    
    ):
    • Aromatic Region:

      
       7.0 – 7.2 ppm (Multiplet, 12H, Ar-H).
      
    • Methyl Group:

      
       2.3 ppm (Singlet, 9H, 
      
      
      
      ).
  • IR Spectroscopy:

    • P=S Stretch: Characteristic band at 600–750 cm⁻¹.

    • P-O-C (Aromatic): Strong stretch at 900–1000 cm⁻¹.

Biological Interface: Toxicology & Metabolism

For drug development professionals, understanding the metabolic fate of this molecule is crucial. While less toxic than the ortho-isomer (which causes Organophosphate-Induced Delayed Neuropathy, OPIDN), the para-isomer undergoes bioactivation.

Metabolic Pathway: Desulfuration

The primary metabolic route involves oxidative desulfuration mediated by Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4).

  • Bioactivation: The sulfur atom is attacked by the active oxygen species of CYP450, forming a transient phospho-oxathiirane intermediate.

  • Conversion: This rearranges to release atomic sulfur (which can inhibit CYP450) and forms the Oxon (Tris(4-methylphenyl) phosphate).

  • Activity: The Oxon is the active acetylcholinesterase (AChE) inhibitor, though the steric bulk of the p-tolyl groups makes it a weaker inhibitor than less sterically hindered organophosphates.

Toxicity Distinction (Senior Scientist Note)

It is imperative to distinguish this compound from Tri-o-cresyl phosphate (TOCP) . TOCP undergoes metabolic cyclization to form a saligenin cyclic phosphate, a potent neurotoxin. The para-methyl group in the subject molecule prevents this cyclization, rendering O,O,O-Tris(4-methylphenyl) phosphorothioate significantly safer and non-neurotoxic in the context of OPIDN.

Metabolic Activation Diagram

Metabolism Thioate Parent Thioate (P=S) [Inactive Prodrug] Intermediate Phospho-oxathiirane Intermediate Thioate->Intermediate Oxidation CYP CYP450 (Bioactivation) CYP->Intermediate Oxon Active Oxon (P=O) [AChE Inhibitor] Intermediate->Oxon Desulfuration (-S) Hydrolysis Hydrolysis (Paraoxonase) Oxon->Hydrolysis Detoxification Metabolites p-Cresol + Phosphate Hydrolysis->Metabolites

Figure 3: Metabolic bioactivation of the phosphorothioate to its active oxon form.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11666, Tri-p-tolyl thiophosphate (CAS 597-84-2). Retrieved from [Link]

  • Gorenstein, D. G. (1984).Phosphorus-31 NMR: Principles and Applications. Academic Press.
  • World Health Organization (1990). Tricresyl Phosphate (Environmental Health Criteria 110). (Authoritative source on the toxicity differences between ortho, meta, and para isomers). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Tris(p-tolyl) thiophosphate.[2] (Verification of industrial use and safety data). Retrieved from [Link]

Sources

Thermal Stability & Decomposition Kinetics of Tri-p-tolyl Thiophosphate: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tri-p-tolyl thiophosphate (TpTTP) (CAS: 597-84-2) represents a critical model compound for understanding the stability of the phosphorus-sulfur (P=S) bond in lipophilic environments.[1] While widely utilized industrially as a high-temperature lubricant additive and flame retardant, its structural behavior offers profound insights for drug development, particularly in the stability profiling of phosphorothioate (PS) oligonucleotides and organophosphorus prodrugs.[1]

This technical guide dissects the thermal decomposition pathways of TpTTP, focusing on the thiono-thiolo rearrangement , oxidative desulfurization, and pyrolytic fragmentation.[1] It provides researchers with self-validating protocols to characterize these events, bridging the gap between industrial chemical stability and pharmaceutical shelf-life assessments.[1]

Part 1: Molecular Architecture & Physicochemical Baseline[1]

To understand decomposition, one must first understand the ground state.[1] TpTTP consists of a central phosphorus atom double-bonded to sulfur (thiono) and single-bonded to three p-tolyl (4-methylphenyl) groups.[1]

PropertyValueStructural Implication
Molecular Formula

Lipophilic core; mimics hydrophobic pockets in PS-drugs.[1]
Molecular Weight 384.43 g/mol High MW prevents early volatilization, allowing observation of intrinsic thermal breakdown.[1]
Melting Point 90–92 °CDistinct solid-to-liquid transition observable via DSC prior to decomposition.[1]
Bond Energy (P=S) ~340 kJ/molSignificantly weaker than P=O (~540 kJ/mol), creating a thermodynamic driving force for oxidation or rearrangement.[1]
Electronic Effect p-Methyl (+I effect)The methyl group on the phenyl ring donates electron density, slightly stabilizing the P-O bond compared to unsubstituted triphenyl thiophosphate.[1]

Key Insight for Researchers: The metastability of the P=S bond is the defining feature.[1] Under thermal stress, the system seeks the thermodynamic sink of the P=O bond, driving the decomposition mechanisms described below.[1]

Part 2: Thermal Decomposition Mechanisms[1]

The thermal degradation of TpTTP is not a singular event but a cascade of competing pathways. The dominant mechanism is determined by the presence of oxygen and the specific temperature range.

The Thiono-Thiolo Rearrangement (Primary Pathway)

In inert atmospheres (Nitrogen/Argon) at elevated temperatures (>200°C), TpTTP undergoes an intramolecular isomerization known as the thiono-thiolo rearrangement.[1] The sulfur atom migrates from the double-bond position to insert into a P-O bond.[1]

  • Reactant: Tri-p-tolyl phosphorothionate (

    
    [1]
    
  • Product: O,O-di-p-tolyl S-p-tolyl phosphorothiolate

    
    
    

This rearrangement is driven by the formation of the stronger P=O bond.[1]

Oxidative Desulfurization

In the presence of air, the P=S bond is susceptible to direct oxidation, replacing sulfur with oxygen to form Tri-p-tolyl phosphate and releasing sulfur oxides (


).[1]
Pyrolytic Fragmentation

At temperatures exceeding 350°C, the ester linkages rupture, leading to the formation of p-cresol, polyphosphates, and carbonaceous char.[1]

Visualization: Decomposition Pathways

The following diagram illustrates the competing pathways based on environmental conditions.

TpTTP_Decomposition TpTTP Tri-p-tolyl Thiophosphate (P=S Core) Heat Thermal Stress (>200°C) TpTTP->Heat Rearrangement Thiono-Thiolo Rearrangement Heat->Rearrangement Inert Atm Oxidation Oxidative Desulfurization (+O2) Heat->Oxidation Air/Oxidant Pyrolysis Pyrolytic Fragmentation (>350°C) Heat->Pyrolysis Extreme Heat Thiolate S-p-tolyl Isomer (P=O, P-S bond) Rearrangement->Thiolate Thiolate->Pyrolysis Secondary Breakdown Phosphate Tri-p-tolyl Phosphate (P=O Core) + SOx Oxidation->Phosphate Products p-Cresol + Polyphosphates + Char Pyrolysis->Products

Figure 1: Mechanistic pathways of Tri-p-tolyl thiophosphate decomposition under varying thermal and environmental conditions.[1]

Part 3: Experimental Characterization Protocols

To rigorously assess the stability of TpTTP or related phosphorothioate drugs, the following multi-modal workflow is recommended. These protocols are designed to be self-validating: TGA provides the when (temperature), DSC provides the energy, and NMR provides the what (structural identity).[1]

Protocol A: Thermal Gravimetric Analysis (TGA)

Purpose: Determine the onset temperature of decomposition (


) and volatile loss.[1]
  • Preparation: Load 5–10 mg of crystalline TpTTP into a platinum or alumina pan.

  • Atmosphere: Run dual experiments:

    • Inert:[1][2] Nitrogen (

      
      ) at 50 mL/min (Isolates rearrangement/pyrolysis).[1]
      
    • Oxidative:[1] Air at 50 mL/min (Isolates oxidative desulfurization).[1]

  • Ramp: Heat from 30°C to 600°C at 10°C/min.

  • Data Analysis:

    • Identify

      
       (Temperature at 5% mass loss).[1]
      
    • Validation Check: If mass loss occurs before the melting point (~90°C), the sample is solvated or impure.

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: Distinguish phase changes (melting) from exothermic decomposition.[1]

  • Encapsulation: Hermetically seal 3–5 mg of TpTTP in an aluminum pan (prevents volatile loss interfering with heat flow).

  • Cycle:

    • Heat: 25°C

      
       250°C at 10°C/min.[1]
      
    • Cool: 250°C

      
       25°C at 10°C/min.[1]
      
    • Re-heat: 25°C

      
       400°C.
      
  • Interpretation:

    • Endotherm (~90°C): Melting event.[1]

    • Exotherm (>220°C): Decomposition or rearrangement.[1]

    • Hysteresis: If the melting peak shifts or disappears on the second heat, the compound has permanently rearranged (Thiono

      
       Thiolo).
      
Protocol C: 31P NMR Spectroscopy (The Gold Standard)

Purpose: Definitively identify the P=S to P=O transition.[1]

  • Thermal Stressing: Heat TpTTP samples in sealed ampoules at 150°C, 200°C, and 250°C for 1 hour.

  • Solvation: Dissolve residue in

    
     or 
    
    
    
    .
  • Acquisition: Acquire proton-decoupled

    
     NMR.
    
  • Spectral Fingerprint:

    • Parent (P=S): Typically appears downfield (e.g.,

      
       50–70 ppm range depending on solvent).[1]
      
    • Rearranged Product (P-S): Significant upfield shift (e.g.,

      
       20–30 ppm).[1]
      
    • Oxidized Product (P=O): Distinct shift (e.g.,

      
       -15 to -20 ppm).[1]
      

Part 4: Implications for Drug Development[1]

While TpTTP is an industrial chemical, its degradation kinetics directly inform the development of Phosphorothioate (PS) Oligonucleotides (e.g., Antisense, siRNA).

The "P=S" Liability

The thiono-thiolo rearrangement observed in TpTTP is a known degradation pathway for PS-oligonucleotides.[1] During synthesis (sulfurization) or long-term storage, the sulfur atom can migrate, especially if the backbone is alkylated.[1]

  • Pharma Relevance: Understanding the

    
     of TpTTP helps in setting maximum processing temperatures for PS-drug drying and sterilization steps.[1]
    
Analytical Proxy

TpTTP can serve as a System Suitability Standard for HPLC or GC methods designed to detect sulfur-loss impurities.[1] If an analytical method can resolve TpTTP from Tri-p-tolyl phosphate (its oxidized form), it is validated to detect desulfurization in lipophilic drug formulations.[1]

Stereochemical Considerations

Just as PS-oligonucleotides exist as


 and 

diastereomers with different stabilities, the steric bulk of the p-tolyl groups in TpTTP mimics the steric hindrance found in modified nucleosides.[1]
  • Research Insight: The p-methyl group provides steric protection.[1] Comparing TpTTP stability to Triphenyl Thiophosphate (no methyl) allows researchers to quantify the "steric shield" effect against hydrolysis.[1]

Visual Workflow: Analytical Strategy

Analytical_Workflow cluster_Thermal Thermal Stressing cluster_Spec Structural ID Sample Test Sample (TpTTP or PS-Drug Model) TGA TGA Analysis (Mass Loss Profiles) Sample->TGA DSC DSC Analysis (Enthalpy of Transition) Sample->DSC NMR 31P NMR (P=S vs P-S Shift) TGA->NMR Analyze Residue MS LC-MS/GC-MS (Identify p-Cresol/Oxides) DSC->MS Analyze Volatiles Conclusion Stability Profile & Storage Limits NMR->Conclusion Quantify Rearrangement MS->Conclusion Quantify Fragmentation

Figure 2: Integrated analytical workflow for characterizing thiophosphate stability.

References

  • Chem-Impex International. (n.d.).[1] Tri-p-tolyl Phosphite Properties and CAS 620-42-8. Retrieved from [1]

  • City Chemical LLC. (n.d.).[1][3] Tri-p-tolyl Thiophosphate - CAS 597-84-2.[1][3][4] Retrieved from [1]

  • Mikkola, S., et al. (2007).[1][5] Rearrangement of S-(2-Aminoethyl) Thiophosphates to N-(2-Mercaptoethyl)phosphoramidates. European Journal of Organic Chemistry. Retrieved from

  • Schmidt, T.L. (2023).[1] S-Alkyl-Phosphorothioate Modifications Reduce Thermal and Structural Stability of DNA Duplexes. bioRxiv.[1][6] [Link]1]

  • LGC Biosearch Technologies. (2015).[1] Know your oligo mod: phosphorothioate bonds. Retrieved from

  • ECHEMI. (n.d.). Tri-p-tolyl Phosphate Properties and Safety Profile. Retrieved from [1]

Sources

A Technical Guide to Quantum Chemical Calculations for Tri-p-tolyl Thiophosphate: Methodologies and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tri-p-tolyl thiophosphate (TPTTP) and related organophosphorus compounds represent a class of molecules with significant toxicological profiles, primarily through the inhibition of acetylcholinesterase (AChE).[1][2][3] Understanding the nuanced electronic and structural characteristics of these molecules is paramount for predicting their reactivity, metabolic fate, and potential for rational drug design or risk assessment. This technical guide provides a comprehensive framework for employing quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular properties of Tri-p-tolyl thiophosphate. We detail a validated computational workflow, from initial structure optimization to the analysis of key electronic descriptors, and discuss the interpretation of these results within the context of toxicology and drug development. This document is intended for researchers, computational chemists, and toxicologists seeking to apply theoretical methods to gain deeper insights into the molecular mechanisms of organophosphate compounds.

Introduction: The Significance of Tri-p-tolyl Thiophosphate

Organophosphorus compounds (OPs) are a broad class of chemicals used as pesticides, flame retardants, plasticizers, and industrial lubricants.[1][4][5][6] Their mechanism of acute toxicity often involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to a range of neurotoxic effects.[1][2][3] Tri-p-tolyl thiophosphate (TPTTP), with the chemical formula C21H21O3PS, is a specific member of this family.[7] While its phosphate ester analog, Tri-p-tolyl phosphate, is known for its use as a plasticizer and fire retardant, the thiophosphate variant warrants detailed study due to the altered reactivity imparted by the sulfur atom.[5]

The substitution of a sulfur for an oxygen atom (a thionation) can significantly modulate the compound's electronic structure, lipophilicity, and interaction with biological targets.[8][9] Quantum chemical calculations offer a powerful, atomistic lens through which we can dissect these properties. By modeling the molecule's electron distribution, orbital energies, and electrostatic potential, we can predict its reactivity, stability, and potential sites for metabolic transformation or interaction with protein residues. This in silico approach provides invaluable insights that can guide further experimental work, contributing to the development of safer alternatives or novel therapeutics.[4]

This guide will focus on the application of Density Functional Theory (DFT), a robust and widely-used quantum chemical method that balances computational cost with high accuracy for organic molecules of this size.[10][11][12]

Foundational Concepts: Density Functional Theory

Before detailing the protocol, it is essential to understand the core principles of the chosen methodology.

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The central tenet of DFT is that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a conceptual simplification over wave-function-based methods, which depend on 3N coordinates for N electrons.

Functionals and Basis Sets: In practice, the exact functional relating electron density to energy is unknown and must be approximated. Hybrid functionals, such as the widely-used B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , incorporate a portion of exact exchange from Hartree-Fock theory and have shown excellent performance for a wide range of organic molecules.[11][12] The accuracy of a calculation is also dependent on the basis set , which is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is a Pople-style split-valence basis set that provides a good balance of accuracy and computational efficiency for molecules containing first and second-row elements.[12][13] It includes polarization functions ('d' on heavy atoms, 'p' on hydrogens) which are crucial for describing the anisotropic nature of chemical bonds accurately.[13]

Computational Workflow: A Validated Protocol

This section provides a step-by-step methodology for conducting quantum chemical calculations on Tri-p-tolyl thiophosphate. The workflow is designed to be self-validating, ensuring the scientific integrity of the results.

Diagram: Computational Workflow for TPTTP Analysis

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation bld 1. Build 3D Structure (CAS: 597-84-2) opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) bld->opt freq 3. Frequency Analysis opt->freq prop 4. Single-Point Energy & Property Calculation freq->prop Confirmed Minimum (No Imaginary Frequencies) feedback Imaginary Frequencies? freq->feedback geom Optimized Geometry (Bond Lengths, Angles) prop->geom thermo Thermodynamic Data (ZPE, Enthalpy) prop->thermo elec Electronic Properties (HOMO, LUMO, MEP) prop->elec vib Vibrational Spectra (IR/Raman Frequencies) prop->vib feedback->opt Yes (Transition State) feedback->prop No (True Minimum)

Caption: A validated workflow for quantum chemical analysis of TPTTP.

Step 1: Building the Initial Molecular Structure
  • Objective: To create an accurate 3D representation of Tri-p-tolyl thiophosphate as the starting point for calculations.

  • Protocol:

    • Obtain the chemical identifier for Tri-p-tolyl thiophosphate, CAS Registry Number: 597-84-2.[7]

    • Use a molecular building program (e.g., Avogadro, GaussView, ChemDraw) to construct the molecule. The structure consists of a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three p-tolyloxy groups (-O-C6H4-CH3).

    • Perform an initial, rapid geometry "clean-up" using a molecular mechanics force field (e.g., MMFF94) within the builder to resolve any unrealistic bond lengths or steric clashes.

    • Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz, .mol, or .gjf).

Step 2: Geometry Optimization
  • Objective: To find the lowest energy, most stable conformation of the molecule on the potential energy surface.

  • Causality: Molecules are not static; they vibrate and rotate. The optimized geometry represents the most probable structure at 0 Kelvin and is the correct starting point for calculating all other properties.

  • Protocol:

    • Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

    • Specify the theoretical method and basis set. A robust and well-documented choice is B3LYP/6-31G(d,p) .[13][14][15]

    • Specify the calculation type as Opt (Optimization).

    • Define the molecular charge (0 for neutral TPTTP) and spin multiplicity (1 for a singlet ground state).

    • Execute the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the system until convergence criteria are met.

Step 3: Frequency Analysis (Self-Validation)
  • Objective: To confirm that the optimized structure is a true energy minimum and to calculate vibrational frequencies.

  • Trustworthiness: This step is a critical self-validation of the optimization. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), meaning the optimization did not find a stable structure and must be repeated.

  • Protocol:

    • Use the optimized geometry from Step 2 as the input.

    • Specify the calculation type as Freq using the same theoretical method and basis set (B3LYP/6-31G(d,p)).

    • Execute the calculation.

    • Analyze the output:

      • Confirm that there are zero imaginary frequencies.

      • The output will also provide thermodynamic data such as the Zero-Point Energy (ZPE), enthalpy, and Gibbs free energy, which are crucial for calculating reaction energetics.

Step 4: Calculation of Molecular Properties
  • Objective: To compute key electronic descriptors that inform the molecule's reactivity and intermolecular interactions.

  • Protocol:

    • Using the validated minimum-energy geometry, perform a single-point energy calculation. This is often done concurrently with the frequency analysis.

    • Request the software to calculate and save additional properties:

      • Molecular Orbitals: Specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

      • Electron Density and Electrostatic Potential (ESP): These are needed to generate a Molecular Electrostatic Potential (MEP) map.

      • Atomic Charges: Mulliken or Natural Bond Orbital (NBO) charges can be calculated to understand the charge distribution.

Data Interpretation and Application

The raw output of a quantum chemical calculation requires careful interpretation to be meaningful.

Table 1: Key Computational Parameters
ParameterSelectionRationale
Software Gaussian, ORCA, etc.Industry-standard quantum chemistry packages.
Method DFTExcellent balance of accuracy and computational cost.[9][10]
Functional B3LYPA hybrid functional proven effective for organic molecules.[11][12]
Basis Set 6-31G(d,p)A split-valence set with polarization functions, essential for describing phosphorus and sulfur bonding accurately.[13][15]
Solvation Model SMD or PCM (Optional)Can be used to simulate an aqueous or lipid environment to better model biological systems.[16]
Analysis of Electronic Properties
  • Frontier Molecular Orbitals (HOMO & LUMO):

    • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

    • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive.[4] This is particularly relevant for predicting the phosphorylation/thionylation potential of the central phosphorus atom.

  • Molecular Electrostatic Potential (MEP) Map:

    • The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It provides a powerful visual guide to intermolecular interactions.

    • Red Regions (Negative ESP): Indicate electron-rich areas, such as the regions around the oxygen and sulfur atoms. These are sites prone to interaction with electrophiles or positive centers in a protein's active site.

    • Blue Regions (Positive ESP): Indicate electron-poor areas, which are susceptible to nucleophilic attack.

    • For TPTTP, the MEP map is critical for identifying the electrophilic character of the phosphorus atom, which is the target for the serine hydroxyl group in the AChE active site.

Diagram: Interpreting Computational Outputs

G cluster_input Calculated Properties cluster_output Scientific Insights HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity & Kinetic Stability HOMO_LUMO->Reactivity MEP MEP Map Interaction Intermolecular Interactions (e.g., with AChE) MEP->Interaction Metabolism Prediction of Metabolic Hotspots MEP->Metabolism Charges Atomic Charges (P, S, O) Charges->Reactivity

Caption: Relationship between calculated properties and their toxicological interpretation.

Table 2: Example of Expected Quantitative Data for TPTTP
PropertyCalculated Value (Arbitrary Example)Interpretation
Energy of HOMO -6.5 eVElectron-donating capability.
Energy of LUMO -1.2 eVElectron-accepting capability.
HOMO-LUMO Gap 5.3 eVIndicator of high kinetic stability.
ESP at Sulfur Atom -0.04 a.u.Negative potential, site for electrophilic interaction.
ESP at Phosphorus Atom +0.09 a.u.Positive potential, susceptible to nucleophilic attack.

Note: The values in Table 2 are illustrative examples and would be determined by the actual calculation.

Conclusion

Quantum chemical calculations, grounded in a robust and self-validating workflow, provide an indispensable tool for the deep molecular-level understanding of Tri-p-tolyl thiophosphate. The application of DFT with the B3LYP functional and 6-31G(d,p) basis set allows for the reliable prediction of geometric and electronic properties. The analysis of descriptors such as the HOMO-LUMO gap and the Molecular Electrostatic Potential map yields actionable insights into the compound's reactivity, stability, and potential for interaction with biological targets like acetylcholinesterase. For researchers in toxicology and drug development, this computational approach offers a predictive framework to assess neurotoxicity, guide the design of safer chemical alternatives, and accelerate the discovery of potential enzyme inhibitors or reactivators.

References

  • Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. (2022). Membranes (Basel), 12(6), 632. Available from: [Link][8][10]

  • Pineda-Urbina, K., et al. (2025). DFT Insights into the Adsorption of Organophosphate Pollutants on Mercaptobenzothiazole Disulfide-Modified Graphene Surfaces. Compounds, 5(4), 43. Available from: [Link][16]

  • Vasić Anićijević, D.D. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Indian Journal of Geo Marine Sciences, 50(7), 550-556. Available from: [Link][9]

  • In Silico Toxicity Assessment of Organophosphates: A DFT and Molecular Docking Study on Their Interaction with Human Serum Albumin (HSA). (2025). bioRxiv. Available from: [Link][4]

  • NIST. (n.d.). tri-4-Tolyl thiophosphate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link][7]

  • Zhang, Y., et al. (2023). Evaluating the Enantioselective Neurotoxicity of Organophosphorus Pollutant Dioxabenzofos: Mechanistic Studies Employing Cellular, Molecular, and Computational Toxicology Assays. ACS Omega. Available from: [Link][1]

  • Nama Group. (2023). Tri-p-tolyl phosphate. Available from: [Link][5]

  • Foresman, J.B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Warner, D. L., et al. (2005). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. The Journal of Physical Chemistry A, 109(13), 3015–3027. Available from: [Link][11]

  • Sahu, P., et al. (2014). Solvolysis Process of Organophosphorus Compound P-[2-(dimethylamino)ethyl]-N,N-dimethylphosphonamidic fluoride with Simple and -Nucleophiles: A DFT Study. ResearchGate. Available from: [Link][14]

  • Hagstrom, D., et al. (2022). Differences in neurotoxic outcomes of organophosphorus pesticides revealed via multi-dimensional screening in adult and regenerating planarians. Frontiers in Toxicology. Available from: [Link][2]

  • Al-Ghamdi, A.A., et al. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Press Corporation. Available from: [Link][13]

  • Reddit user discussion on B3LYP/6-31G. (2016). r/chemistry on Reddit. Available from: [Link][12]

  • ResearchGate. (n.d.). Using the 6–31G (d) basis set, the DFT/B3LYP approach was used to... ResearchGate. Available from: [Link][15]

  • Terry, A. V. (2019). Neurotoxicity in acute and repeated organophosphate exposure. Current Environmental Health Reports, 6(4), 243-254. Available from: [Link][6]

  • Lotti, M. (2017). Neurotoxic Effects Associated with Current Uses of Organophosphorus Compounds. Toxics, 5(2), 15. Available from: [Link][3]

Sources

Historical development of organothiophosphate additives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: The Historical Development of Organothiophosphate Additives: From Serendipitous Discovery to Engineered Performance

Abstract

Organothiophosphates (OTPs), organic compounds containing a phosphorus-sulfur bond, represent a cornerstone of modern chemical additive technology. Their journey spans nearly two centuries, from early academic curiosities to indispensable components in lubricants, pesticides, and pharmaceuticals. This technical guide provides an in-depth exploration of the historical development of OTP additives, tracing their origins from the foundational discoveries in 19th-century organophosphorus chemistry to their rise as high-performance lubricant additives and their parallel evolution as agricultural and medicinal agents. We will examine the key scientific milestones, the causality behind pivotal development choices, and the evolution of our mechanistic understanding that continues to drive innovation in the field. This guide is intended for researchers, scientists, and professionals in drug development and industrial chemistry who seek a comprehensive understanding of this vital class of compounds.

The Genesis of Organophosphorus Chemistry: The 19th Century Foundation

The story of organothiophosphate additives begins not with sulfur, but with the initial synthesis of their oxygen-based cousins, the organophosphates. These early explorations, often conducted without knowledge of the compounds' future applications or biological activity, laid the essential groundwork for all that followed.

The timeline of these foundational discoveries reveals a gradual but crucial progression in synthetic chemistry. Early syntheses were often inefficient, relying on the direct reaction of alcohols with phosphoric acid[1][2]. A significant breakthrough came with the work of Swiss chemist Franz Anton Voegeli, who is credited with producing the first neutral ester of phosphoric acid, triethylphosphate (TEP), in 1848[1][2][3]. Shortly after, in 1854, Philippe de Clermont and Wladimir Moschnin, working in Paris, synthesized tetraethyl pyrophosphate (TEPP)[3][4][5]. Unbeknownst to them, TEPP was the first organophosphate cholinesterase inhibitor ever created, a property that would become profoundly important in the next century[2][3][5].

YearScientist(s)Key Discovery / SynthesisSignificance
c. 1820 Jean Louis LassaigneReacted ethanol with phosphoric acid, a precursor to TEP[2][4][6].One of the earliest documented attempts at organophosphate synthesis.
1848 Franz Anton VoegeliSynthesis of triethylphosphate (TEP), the first neutral ester of phosphoric acid[1][2][3].Established a viable route to neutral organophosphate esters.
1854 P. de Clermont & W. MoschninSynthesis of tetraethyl pyrophosphate (TEPP)[3][4][5].First synthesis of an organophosphate cholinesterase inhibitor.

These early efforts are summarized in the timeline below.

G cluster_19th_Century 19th Century: Foundational Syntheses 1820_Lassaigne c. 1820: Lassaigne Reacts Ethanol + Phosphoric Acid 1848_Voegeli 1848: Voegeli Synthesizes Triethylphosphate (TEP) 1820_Lassaigne->1848_Voegeli Refinement of Esterification 1854_Clermont 1854: de Clermont & Moschnin Synthesizes TEPP 1848_Voegeli->1854_Clermont Expanding Derivatives G cluster_applications Divergent Applications Schrader_Research Gerhard Schrader's Research (1930s-40s) Systematic OP Synthesis Insecticides Insecticides (e.g., Parathion) Key Feature: P=S bond (Organothiophosphates) Schrader_Research->Insecticides Goal: Pest Control Innovation: Reduced Mammalian Toxicity Nerve_Agents Nerve Agents (e.g., Sarin) Key Feature: P=O bond, high toxicity Schrader_Research->Nerve_Agents Discovery: Extreme Toxicity Application: Chemical Warfare G cluster_surface Metal Surface Interaction Metal1 Moving Metal Surface 1 Metal2 Moving Metal Surface 2 Tribofilm Sacrificial Glassy Polyphosphate Tribofilm (50-150 nm thick) Tribofilm->Metal1 Prevents Contact Tribofilm->Metal2 ZDDP ZDDP Molecule in Oil ZDDP->Tribofilm Heat + Pressure (at Asperities)

Figure 3: Mechanism of ZDDP antiwear tribofilm formation.

The resulting tribofilm is a complex, amorphous glass-like layer composed of zinc and iron polyphosphates and pyrophosphates. [7][8]This sacrificial film is sheared instead of the base metal, dramatically reducing adhesive and abrasive wear. [8]In-situ atomic force microscopy (AFM) studies have shown that the growth of this film is exponentially dependent on applied pressure and temperature, confirming it forms precisely where and when it is needed most. [9]

Diversification, Challenges, and the Future

From the mid-20th century onwards, the applications for organophosphates and their thio-derivatives continued to expand, while a deeper understanding of their environmental and health impacts began to emerge.

Expanded Industrial Applications

Beyond their roles as pesticides and lubricant additives, organophosphates found widespread use in other industrial applications:

  • Flame Retardants: Used as "additive" flame retardants, they are not chemically bound to polymers and can leach into the environment. [4][10]Their use increased significantly as brominated flame retardants were phased out. [10]* Plasticizers: Their compatibility with various polymers allows them to be used to increase the flexibility and durability of plastics. [10]* Hydraulic Fluids: Certain organophosphate esters, like tricresyl phosphate (TCP), are used in high-temperature applications such as turbine engines due to their excellent thermal stability and antiwear properties. [11]

Medical and Biotechnological Frontiers

A particularly sophisticated application of organothiophosphate chemistry is in the field of biotechnology. Oligonucleotide phosphorothioates, where a non-bridging oxygen in the phosphate backbone of DNA or RNA is replaced with sulfur, are central to antisense therapies. [12]This modification makes the oligonucleotide resistant to degradation by cellular enzymes (nucleases), allowing drugs like Fomivirsen and Mipomersen to effectively target and silence disease-causing genes. [12]

Modern Challenges and the Next Generation

Despite their success, traditional organothiophosphate additives face significant challenges.

  • Environmental & Health Concerns: The high toxicity and environmental persistence of some early organophosphate pesticides have led to widespread bans and restrictions. [6][13]For lubricant additives, the primary concern is catalyst poisoning. The phosphorus and sulfur in ZDDP can deactivate the catalytic converters used in vehicle exhaust systems to control emissions. [14][15]* Regulatory Pressure: This has led to regulations limiting the concentration of phosphorus and sulfur in modern engine oils, driving a search for "ashless" (metal-free) and phosphorus-free alternatives. [16][7] The future of this field lies in developing new additives that can replicate the performance of ZDDP without its drawbacks. Research is focused on organic, ashless antiwear additives and novel materials like organophosphate-intercalated layered double hydroxides (LDHs) that show promise in reducing friction and wear. [7][15]The goal is to create additives that are not only high-performing but also compatible with modern emission control systems and environmentally benign.

Conclusion

The historical development of organothiophosphate additives is a compelling narrative of scientific inquiry, serendipity, and responsive innovation. From foundational 19th-century syntheses to the divergent paths of pesticides and nerve agents, and the accidental discovery of ZDDP's legendary antiwear capability, this class of compounds has profoundly shaped multiple industries. The journey from reacting "spirit of wine" with phosphoric acid to designing nuclease-resistant oligonucleotides for gene therapy illustrates a remarkable progression in chemical understanding and application. As we move forward, the challenge remains to engineer a new generation of additives that retain the exceptional performance of their predecessors while meeting the stringent environmental and compatibility demands of the future.

References

  • Wikipedia. Zinc dithiophosphate. [Link]

  • Costa, L. G. (2018). Organophosphorus Compounds at 80: Some Old and New Issues. Toxicological Sciences, 162(1), 1-11. [Link]

  • Podwinski, P., & Frac, K. (2022). History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. Molecules, 27(23), 8527. [Link]

  • Ozturk, M., & Ozturk, F. A. (2018). History of organophosphate synthesis: The very early days. ResearchGate. [Link]

  • Petroianu, G. A. (2010). History of organophosphate synthesis: the very early days. Pharmazie, 65(4), 306-11. [Link]

  • UL Prospector. (2017). Zinc dialkyldithiophosphates (ZDDPs): The antiwear lubricant additive. UL Prospector. [Link]

  • Oila. (2025). The Ultimate Guide to Zinc Dialkyldithiophosphates (ZDDP). Oila. [Link]

  • American Chemical Society. (2019). Zinc dialkyl dithiophosphates. American Chemical Society. [Link]

  • Petroianu, G. A. (2010). History of organophosphate synthesis: the very early days. Ingenta Connect. [Link]

  • Spikes, H. (2004). The history and mechanism of ZDDP. ResearchGate. [Link]

  • Wikipedia. Organophosphate. [Link]

  • Wikipedia. Organothiophosphate. [Link]

  • ResearchGate. (n.d.). Synthesis of organothiophosphates. ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Royal Society of Chemistry. [Link]

  • International Journal of Research in Agronomy. (n.d.). Organophosphate Pesticide: Environmental impact and toxicity to organisms. International Journal of Research in Agronomy. [Link]

  • Committee on Toxicity. (n.d.). ORGANOPHOSPHATES. Committee on Toxicity. [Link]

  • ACS Publications. (2024). Comprehensive Investigation of Various Organophosphate Intercalated CoAl-LDHs As Additives in Polyalphaolefin. ACS Applied Engineering Materials. [Link]

  • Bionity.com. (n.d.). Organophosphate. Bionity.com. [Link]

  • Wikipedia. Antiwear additive. [Link]

  • Medscape. (2023). Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. Medscape. [Link]

  • National Caucus of Environmental Legislators. (2021). Organophosphates Fact Sheet. National Caucus of Environmental Legislators. [Link]

  • Rumanza Lubricants. (n.d.). Antiwear Additives: Types, Mechanisms, Role and Applications. Rumanza Lubricants. [Link]

  • Wikipedia. Organophosphorus chemistry. [Link]

  • Precision Lubrication Magazine. (n.d.). Antiwear Additives: Types, Mechanisms, and Applications. Precision Lubrication Magazine. [Link]

  • Lube Media. (n.d.). Development of Organic Ashless Antiwear- Friction Modifier additives. Lube Media. [Link]

  • Taylor & Francis Online. (2009). The Organophosphate Pesticides. Journal of Nutritional & Environmental Medicine. [Link]

  • ScienceDirect. (n.d.). analysis of organophosphorus compounds. 1. application of iodine-azide reaction for detection of. ScienceDirect. [Link]

  • NCBI Bookshelf. (2023). Organophosphate Toxicity. StatPearls. [Link]

  • Lubrication Expert. (n.d.). How do Antiwear Additives Work?. Lubrication Expert. [Link]

  • Google Patents. (n.d.). US9885003B2 - Lubricant additive compositions containing thiophosphates and ....
  • Taylor & Francis Group. (n.d.). Lubricant Additives: Chemistry and Applications, Third Edition. Taylor & Francis Group. [Link]

  • ResearchGate. (n.d.). Antiwear Mechanism of ZDDP in the Presence of Calcium Sulfonate Detergent. ResearchGate. [Link]

  • MDPI. (n.d.). Organophosphates as Versatile Substrates in Organic Synthesis. Molecules. [Link]

  • SciSpace. (2011). Lubricating Oil Additives. SciSpace. [Link]

  • MDPI. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences. [Link]

  • Royal Society of Chemistry. (2022). From rocks to bioactive compounds: a journey through the global P(V) organophosphorus industry and its sustainability. RSC Publishing. [Link]

Sources

Authored by: Senior Application Scientist, Chemical Analysis Division

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Analysis of Synthesized Tri-p-tolyl Thiophosphate

Abstract

This technical guide provides a comprehensive framework for the robust purity analysis of synthesized Tri-p-tolyl thiophosphate, a compound of interest in various chemical and pharmaceutical sectors. Recognizing that the efficacy and safety of a chemical entity are directly contingent on its purity profile, this document outlines an orthogonal analytical strategy. We move beyond mere procedural descriptions to elucidate the causality behind methodological choices, ensuring a scientifically sound, self-validating approach. The guide details field-proven protocols for chromatographic separation, spectroscopic identification, and quantitative assessment, grounded in authoritative standards. It is intended for researchers, quality control analysts, and drug development professionals who require a high degree of confidence in the analytical characterization of organothiophosphate compounds.

Introduction: The Imperative of Purity

Tri-p-tolyl thiophosphate, an organophosphorus compound, finds applications that are sensitive to impurities. The presence of unreacted starting materials, intermediates, by-products, or degradation products can significantly alter its chemical, physical, and toxicological properties. Therefore, a rigorous and well-designed analytical strategy is not merely a quality control checkpoint but a fundamental component of its scientific and commercial viability. This guide advocates for an orthogonal approach, leveraging multiple analytical techniques with different separation and detection principles to build a comprehensive and trustworthy purity profile.

Understanding the Impurity Landscape: A Synthesis-Driven Perspective

The foundation of any robust purity analysis is a theoretical understanding of what impurities might be present. A common synthesis route for Tri-p-tolyl thiophosphate involves the reaction of a p-tolyl-containing precursor with a thiophosphorylating agent. This process can potentially generate a spectrum of related substances.

Potential Impurity Classes:

  • Starting Materials: Unreacted p-cresol or related phenolic precursors.

  • Intermediates: Partially substituted thiophosphate esters.

  • By-products: Isomeric variants (ortho- or meta-tolyl substituted), oxidized analogs (Tri-p-tolyl phosphate), and products from side reactions.

  • Degradants: Hydrolysis products that may form during workup or storage.

This understanding is critical for developing a specific and sensitive analytical method capable of resolving the main component from these potential contaminants.

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_products Reaction Output cluster_impurities Potential Impurities p_cresol p-Cresol reaction Reaction p_cresol->reaction thiophosphoryl_chloride Thiophosphoryl Chloride (PSCl3) thiophosphoryl_chloride->reaction main_product Tri-p-tolyl thiophosphate (Target Molecule) reaction->main_product Main Path unreacted_sm Unreacted p-Cresol reaction->unreacted_sm Incomplete Reaction intermediate Di-p-tolyl thiophosphate reaction->intermediate Incomplete Reaction isomer Mixed o,m,p-isomers reaction->isomer Impure Starting Material oxidized Tri-p-tolyl phosphate (P=O analog) reaction->oxidized Oxidation

Caption: Relationship between synthesis and potential impurities.

The Orthogonal Analytical Workflow

A single analytical technique is rarely sufficient to declare the purity of a compound unequivocally. We employ an orthogonal workflow that combines a high-resolution separation technique for quantitative purity with spectroscopic methods for identity confirmation.

Methodological & Application

Synthesis protocol for Tri-p-tolyl thiophosphate using thiophosphoryl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tri-p-tolyl thiophosphate (also known as Tri-p-cresyl thiophosphate) is a critical organophosphorus intermediate used as a high-performance lubricant additive, plasticizer, and flame retardant. Its synthesis involves the nucleophilic substitution of thiophosphoryl chloride (


) with p-cresol. While the reaction is conceptually straightforward, achieving pharmaceutical or electronic-grade purity (>99%) requires rigorous control over moisture, stoichiometry, and workup conditions to eliminate unreacted phenols and partial esters.

This protocol details a base-catalyzed esterification method optimized for laboratory to pilot-scale synthesis. It prioritizes safety and yield, utilizing a self-validating purification strategy that ensures the removal of toxic precursors.

Reaction Mechanism & Logic

The synthesis proceeds via a step-wise nucleophilic substitution at the phosphorus center. The base (Pyridine or Triethylamine) serves two functions: it acts as a proton scavenger to neutralize the HCl byproduct (driving the equilibrium forward) and activates the phenol.

Mechanism Visualization

ReactionMechanism Reagents Reagents PSCl3 + 3 p-Cresol BaseActivation Base Activation (Formation of Phenoxide-like species) Reagents->BaseActivation Mixing Intermediate1 Intermediate 1 Mono-substituted (ArO)P(S)Cl2 BaseActivation->Intermediate1 Nucleophilic Attack 1 (-HCl) Byproduct Byproduct Pyridine·HCl BaseActivation->Byproduct Scavenging Intermediate2 Intermediate 2 Di-substituted (ArO)2P(S)Cl Intermediate1->Intermediate2 Nucleophilic Attack 2 (-HCl) Intermediate1->Byproduct Product Final Product Tri-p-tolyl Thiophosphate (ArO)3P=S Intermediate2->Product Nucleophilic Attack 3 (-HCl) Intermediate2->Byproduct

Figure 1: Step-wise nucleophilic substitution mechanism. The reaction is exothermic, requiring temperature control to prevent side reactions.

Safety & Pre-requisites

CRITICAL WARNING: Thiophosphoryl chloride (


) is highly toxic and reacts violently with water to release hydrogen chloride (HCl) and hydrogen sulfide (

) gases. All operations must be performed in a functioning fume hood.
HazardSourceMitigation Strategy
Water Reactivity

Use oven-dried glassware. Use a drying tube (CaCl₂). Quench excess reagent slowly.
Corrosivity p-Cresol, HClWear acid-resistant gloves (Nitrile/Neoprene).
Inhalation Toxicity

, Pyridine
Work strictly in a fume hood. Keep traps ready for HCl off-gassing.
Lachrymator

vapors
Use full face shield or safety goggles.

Materials & Reagents

ReagentMW ( g/mol )Equiv.Qty (Example)Role
p-Cresol 108.143.133.5 gNucleophile (Excess ensures complete conversion)
Thiophosphoryl Chloride 169.391.016.9 g (10.1 mL)Electrophile
Pyridine 79.103.326.1 g (26.6 mL)Base/Acid Scavenger
Toluene 92.14Solvent150 mLInert Solvent
Ethanol 46.07Solvent~100 mLRecrystallization Solvent

Note: Toluene is preferred over Benzene due to lower toxicity. Dichloromethane (DCM) can be used but limits the reflux temperature.

Experimental Protocol

Phase 1: Setup and Addition (0 – 2 Hours)
  • Assembly: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a thermometer. Attach a drying tube (CaCl₂) to the top of the condenser.

  • Charging: Add p-Cresol (33.5 g) and Pyridine (26.1 g) to the flask. Dissolve in Toluene (120 mL).

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Addition: Charge the addition funnel with Thiophosphoryl Chloride (16.9 g) diluted in Toluene (30 mL).

  • Reaction: Dropwise add the

    
     solution over 45–60 minutes.
    
    • Observation: A white precipitate (Pyridine Hydrochloride) will form immediately.

    • Control: Maintain internal temperature <10°C to prevent uncontrolled exotherms.

Phase 2: Thermal Drive (2 – 6 Hours)
  • Warming: Remove the ice bath and allow the mixture to reach room temperature (stir for 30 mins).

  • Reflux: Heat the mixture to reflux (~110°C) for 4–6 hours.

    • Logic: Steric hindrance of the third substitution requires thermal energy to drive the reaction to completion.

  • Completion Check: Monitor by TLC (Hexane:EtOAc 9:1) or ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     NMR.[1] The disappearance of mono/di-substituted intermediates indicates completion.
    
Phase 3: Workup & Purification (Self-Validating System)

The workup is designed to chemically separate impurities based on their acidity/basicity.

WorkupFlow RxnMix Crude Reaction Mixture (Toluene, Product, Pyridine·HCl, Excess Cresol) Filter Filtration Remove Pyridine·HCl Solid RxnMix->Filter WashAcid Acid Wash (1M HCl) Removes Pyridine Filter->WashAcid WashBase Base Wash (10% NaOH) Removes p-Cresol (Critical) WashAcid->WashBase WashWater Water/Brine Wash Neutralize pH WashBase->WashWater DryConc Dry (MgSO4) & Concentrate WashWater->DryConc Recryst Recrystallization (Ethanol) DryConc->Recryst Final Pure Tri-p-tolyl Thiophosphate Recryst->Final

Figure 2: Purification workflow. The sequential washes ensure specific removal of byproducts.

Detailed Workup Steps:

  • Filtration: Filter off the solid Pyridine Hydrochloride. Rinse the cake with cold Toluene.

  • Acid Wash: Transfer filtrate to a separatory funnel. Wash with 1M HCl (2 x 50 mL).

    • Purpose: Protonates residual pyridine, moving it to the aqueous layer.

  • Base Wash: Wash the organic layer with 10% NaOH or 5% Na₂CO₃ (2 x 50 mL).

    • Purpose: Deprotonates unreacted p-Cresol (forming water-soluble sodium cresolate). This is the most critical step for purity.

  • Neutralization: Wash with Brine (saturated NaCl) until neutral pH.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and rotovap to yield a crude solid/oil.
    
  • Recrystallization: Dissolve the crude solid in boiling Ethanol (or a Hexane/Ethyl Acetate mix). Cool slowly to 4°C. Filter the white crystals.

Characterization & Specifications

ParameterExpected ValueMethod
Appearance White crystalline solidVisual
Melting Point 90–94°CCapillary Method

NMR

50–60 ppm (Singlet)


NMR

7.1 (m, 12H, Ar-H), 2.3 (s, 9H,

)

IR Spectroscopy 650–850 cm⁻¹ (P=S stretch)KBr Pellet

Note on Melting Point: While some industrial mixtures (flame retardants) melt lower (~65°C) due to isomer mixtures (o-, m-, p-), the pure p-tolyl isomer synthesized here should exhibit a sharper, higher melting point range [1].

Troubleshooting Guide

  • Problem: Low Yield / Sticky Oil.

    • Cause: Incomplete removal of Toluene or p-Cresol.

    • Solution: Ensure the NaOH wash was thorough. Use a high-vacuum pump to remove trace solvent. Recrystallize from cold Hexane if Ethanol fails.

  • Problem: Smell of "Rotten Eggs" or Garlic.

    • Cause: Hydrolysis of

      
       releasing 
      
      
      
      or formation of sulfides.
    • Solution: Check moisture seals. Ensure all glassware was oven-dried.

  • Problem: Extra peaks in

    
     NMR.
    
    • Cause: Incomplete reaction (mono/di-esters).

    • Solution: Increase reflux time or add 0.1 eq of DMAP (Dimethylaminopyridine) as a catalyst.

References

  • ChemicalBook. (2025).[2] Tri-p-tolyl thiophosphate Properties and CAS 597-84-2. Link

  • Organic Syntheses. (2021). General protocols for phosphorylation of phenols. Link

  • National Institutes of Health (NIH). (2025). Phosphorothioate Oligonucleotides: Chemistry and Purification. Link

  • Google Patents. (1986). Flame retardant polyphenylene oxide thermoplastics (US4593058A). Link

  • BenchChem. (2025). Managing and characterizing impurities in O,O,O-Triphenyl phosphorothioate. Link

Disclaimer: This protocol is for research purposes only. Users must consult local safety regulations and SDS before handling Thiophosphoryl Chloride.

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of Tri-p-tolyl Thiophosphate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the mass spectrometric analysis of Tri-p-tolyl thiophosphate (TpTT), a member of the organophosphate ester family. We explore the characteristic fragmentation patterns of TpTT under common ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI). A thorough understanding of these fragmentation pathways is essential for the unambiguous identification and quantification of this compound in complex matrices. This document outlines the core chemical principles governing the fragmentation, provides detailed analytical protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents a guide to data interpretation.

Introduction

Tri-p-tolyl thiophosphate (CAS 597-84-2) is an aryl organophosphate ester. Compounds within this chemical class are utilized in a variety of industrial applications, often as flame retardants and plasticizers. The "thio" designation indicates the substitution of a sulfur atom for one of the oxygen atoms in the phosphate core. The detection and identification of such compounds are of significant interest in environmental analysis, toxicology, and industrial quality control. Mass spectrometry, coupled with chromatographic separation, serves as the definitive analytical technique for this purpose due to its high sensitivity and specificity.

The stability of the aryl-phosphate bond and the presence of the tolyl moieties lead to a predictable and informative fragmentation pattern. This guide will deconstruct these patterns to provide analysts with the necessary framework for confident compound identification.

Molecular Structure and Properties

A foundational understanding of the molecule's structure is critical to interpreting its mass spectrum.

  • Molecular Formula: C₂₁H₂₁O₃PS

  • Molecular Weight: 384.43 g/mol

  • Monoisotopic Mass: 384.0949 g/mol

  • Structure:

Caption: Structure of Tri-p-tolyl thiophosphate.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of Tri-p-tolyl thiophosphate is influenced by the ionization method employed. Hard ionization techniques like EI will produce more extensive fragmentation, while soft ionization techniques like ESI will typically yield a prominent molecular ion or pseudomolecular ion.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (M•+) and subsequent fragmentation. The fragmentation of aromatic organophosphates is characterized by cleavages of the P-O and C-O bonds.[1]

A key fragmentation pathway for compounds containing a tolyl group is the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.[1] This is often a base peak or at least a very prominent peak in the EI spectrum.

The proposed primary fragmentation steps are as follows:

  • Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion [C₂₁H₂₁O₃PS]•+ at m/z 384.

  • Loss of a Tolyl Radical: Cleavage of a C-O bond can lead to the loss of a tolyl radical (•C₇H₇), resulting in an ion at m/z 293.

  • Loss of a Toloxy Radical: Cleavage of the P-O bond results in the loss of a toloxy radical (•OC₇H₇) to form an ion at m/z 277.

  • Formation of the Tropylium Ion: The most characteristic fragmentation involves the formation of the tropylium ion ([C₇H₇]⁺) at m/z 91. This occurs through cleavage and rearrangement of one of the tolyl groups.[1]

  • Formation of the Cyclopentadienyl Cation: The tropylium ion can further lose acetylene (C₂H₂) to form the cyclopentadienyl cation ([C₅H₅]⁺) at m/z 65.[1]

EI_Fragmentation M [M]•+ m/z 384 F1 Loss of •OC₇H₇ [M - 107]•+ m/z 277 M->F1 F2 [C₇H₇]⁺ m/z 91 (Tropylium ion) M->F2 Rearrangement F3 [C₅H₅]⁺ m/z 65 F2->F3 - C₂H₂

Caption: Proposed EI fragmentation pathway for Tri-p-tolyl thiophosphate.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺, [M+NH₄]⁺) in positive ion mode. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

For TpTT, the protonated molecule [C₂₁H₂₂O₃PS]⁺ would have an m/z of 385. The fragmentation in CID would likely follow a similar pattern to EI, with the sequential loss of neutral toloxy groups being a dominant pathway.

Tabulated Fragment Data

The following table summarizes the key expected ions for Tri-p-tolyl thiophosphate.

Ion DescriptionProposed FormulaCalculated m/z (Monoisotopic)Ionization Mode
Molecular Ion[C₂₁H₂₁O₃PS]•⁺384.09EI
Protonated Molecule[C₂₁H₂₂O₃PS]⁺385.10ESI/APCI
Sodium Adduct[C₂₁H₂₁O₃PSNa]⁺407.08ESI/APCI
Loss of Toloxy Radical[C₁₄H₁₄O₂PS]⁺277.04EI/CID
Di-p-tolyl thiophosphate ion[C₁₄H₁₄O₃PS]⁺293.04EI/CID
Tropylium Ion[C₇H₇]⁺91.05EI/CID
Cyclopentadienyl Cation[C₅H₅]⁺65.04EI/CID

Analytical Protocols

The choice between GC-MS and LC-MS will depend on the sample matrix, required sensitivity, and the volatility and thermal stability of the analyte.

Protocol 1: GC-MS Analysis

GC-MS is well-suited for the analysis of relatively volatile and thermally stable organophosphate esters.

5.1.1. Sample Preparation

  • Extraction: For solid samples (e.g., soil, polymer), use solvent extraction (e.g., with toluene or a hexane/acetone mixture) assisted by sonication or pressurized liquid extraction. For liquid samples (e.g., water), use liquid-liquid extraction with a non-polar solvent like dichloromethane.

  • Cleanup: If necessary, perform a solid-phase extraction (SPE) cleanup using a silica or Florisil cartridge to remove interfering matrix components.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., iso-octane) to the desired final concentration.

5.1.2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Injector: Split/Splitless, 280 °C, Splitless mode (1 min)

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: 80 °C (hold 2 min), ramp to 200 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min (hold 5 min).

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full Scan (m/z 50-500)

Protocol 2: LC-MS/MS Analysis

LC-MS/MS is advantageous for less volatile compounds or for samples in complex aqueous matrices where minimal sample preparation is desired.

5.2.1. Sample Preparation

  • Extraction: For aqueous samples, a "dilute-and-shoot" approach may be feasible. Alternatively, use SPE for extraction and concentration.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter (PTFE or other suitable material) prior to injection.

5.2.2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 55 psi

  • Curtain Gas: 35 psi

  • Temperature: 500 °C

  • IonSpray Voltage: 5500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Q1 -> Q3 Transition 1 (Quantifier): 385.1 -> 91.1

    • Q1 -> Q3 Transition 2 (Qualifier): 385.1 -> 277.0

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Initial Sample (Solid or Liquid) Extract Extraction (LLE or SLE) Sample->Extract Cleanup Cleanup (SPE) Extract->Cleanup Concentrate Concentration & Reconstitution Cleanup->Concentrate GCMS GC-MS (EI) Concentrate->GCMS LCMS LC-MS/MS (ESI) Concentrate->LCMS Data Data Acquisition & Interpretation GCMS->Data LCMS->Data

Sources

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Tri-p-tolyl Thiophosphate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Tri-p-tolyl thiophosphate (TPTTP). TPTTP is a significant organophosphorus compound utilized primarily as an anti-wear and extreme pressure additive in industrial lubricants.[1][2][3] The increasing need for quality control and stability testing of these lubricants necessitates a reliable and robust analytical method. This application note details the chromatographic conditions, sample preparation protocols, and a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4][5][6] The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

Introduction

Tri-p-tolyl thiophosphate (CAS No. 597-84-2, Molecular Formula: C21H21O3PS, Molecular Weight: 384.428 g/mol ) is a crystalline solid that is insoluble in water but soluble in various organic solvents.[7][8] Its primary application is in the formulation of lubricants, such as metalworking fluids and compressor oils, where it enhances performance under extreme conditions.[1] Monitoring the concentration of TPTTP in these formulations is crucial for ensuring product quality, performance, and stability over time. High-Performance Liquid Chromatography (HPLC) with UV detection offers a specific, sensitive, and accurate means for this analysis. This note presents a detailed protocol for a reversed-phase HPLC method, chosen for its wide applicability and compatibility with non-polar analytes like TPTTP.

Chromatographic Principles and Method Development Rationale

The method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. TPTTP, being a relatively non-polar molecule, will be retained on the column and its elution will be controlled by the composition of the mobile phase.

  • Column Selection: A C18 column is selected due to its hydrophobic nature, which provides good retention for non-polar to moderately polar compounds like organophosphorus esters.[6][9] The alkyl chains of the C18 stationary phase interact with the tolyl groups of TPTTP via van der Waals forces.

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power for TPTTP and low viscosity. The ratio of acetonitrile to water is a critical parameter for controlling the retention time of TPTTP. A higher proportion of acetonitrile will decrease the retention time, while a lower proportion will increase it.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or other suitable material).

Reagents and Standards
  • Tri-p-tolyl thiophosphate (TPTTP) reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Methanol (HPLC grade).

  • Lubricant base oil (for matrix-matched standards and recovery experiments).

Preparation of Solutions
  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 80:20 v/v). Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of TPTTP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation (from Lubricant Matrix)
  • Accurately weigh an appropriate amount of the lubricant sample (e.g., 1 g) into a 50 mL volumetric flask.

  • Add approximately 30 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution of TPTTP.

  • Allow the solution to cool to room temperature and then dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilution with the mobile phase may be necessary to bring the concentration of TPTTP within the calibration range.

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 220 nm (or λmax determined by UV scan)
Run Time Approximately 10 minutes

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][4][5][6]

System Suitability

Before starting the validation experiments, the suitability of the chromatographic system should be verified. Inject the working standard solution (e.g., 25 µg/mL) six times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Specificity

Inject a blank (mobile phase), a placebo (lubricant base oil prepared as per the sample preparation procedure), and a standard solution of TPTTP. The chromatograms should demonstrate that there are no interfering peaks at the retention time of TPTTP from the blank or the matrix.

Linearity

Inject the prepared working standard solutions in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy should be assessed by performing recovery studies. Spike a known amount of TPTTP standard solution into the lubricant base oil at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

Evaluate the robustness of the method by making small, deliberate variations in the chromatographic conditions. Examples of parameters to vary include:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (e.g., Acetonitrile:Water 78:22 and 82:18)

  • Column temperature (± 2 °C)

  • Detection wavelength (± 2 nm)

The system suitability parameters should be checked for each condition.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results of the analysis should not be significantly affected.

Data Presentation and Visualization

Summary of Method Validation Parameters
Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) ≤ 2.0%
Robustness System suitability criteria met under varied conditions
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation (Lubricant) Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Method_Validation Method Validation (ICH Q2 R1) Data_Acquisition->Method_Validation Report Final Report Method_Validation->Report

Caption: Overall workflow for the HPLC analysis of Tri-p-tolyl thiophosphate.

Method Validation Logic Diagram

Validation_Logic cluster_attributes Validation Attributes cluster_outcomes Outcomes Method Analytical Method Specificity Specificity Method->Specificity ensures Linearity Linearity Method->Linearity demonstrates Accuracy Accuracy Method->Accuracy verifies Precision Precision Method->Precision confirms LOD_LOQ LOD & LOQ Method->LOD_LOQ defines Robustness Robustness Method->Robustness challenges Reliable_Results Reliable & Reproducible Results Specificity->Reliable_Results Linearity->Reliable_Results Accuracy->Reliable_Results Precision->Reliable_Results LOD_LOQ->Reliable_Results Robustness->Reliable_Results

Caption: Logical relationship of method validation parameters.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantitative determination of Tri-p-tolyl thiophosphate in lubricant formulations. The detailed protocol for method development and validation, grounded in ICH guidelines, ensures the generation of accurate and precise data. This application note serves as a comprehensive resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of industrial lubricants containing TPTTP.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Gao, W., et al. Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry.
  • Li, J., et al. [Determination of eight organophosphate esters in animal-derived foods by ultra performance liquid chromatography-tandem mass spectrometry]. Se Pu. 2024;42(7):694-701.
  • Vidal, L., et al. Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. Foods. 2021;10(11):2825.
  • UNPChemicals. Liquid triphenyl thiophosphate PSAIL 2110 CAS 126019-82-7. Available from: [Link]

  • Spikes, H. The Tribology and Chemistry of Phosphorus-Containing Lubricant Additives. Tribology Letters. 2016;64(2):19.
  • NIST. tri-4-Tolyl thiophosphate. NIST Chemistry WebBook. Available from: [Link]

  • SIELC Technologies. Separation of Tri-m-tolyl phosphate on Newcrom R1 HPLC column. Available from: [Link]

  • Morales-Cid, G., et al. Reactivity of Triphenyl Phosphorothionate in Lubricant Oil Solution. Industrial & Engineering Chemistry Research. 2017;56(30):8513-8522.
  • Barnes, A. M., et al. Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. Lubricants. 2017;5(2):17.

Sources

Using Tri-p-tolyl thiophosphate as an anti-wear additive in lubricants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Tri-p-tolyl thiophosphate (TpTP) as a next-generation, ashless anti-wear (AW) additive.[1] Unlike traditional Zinc Dialkyldithiophosphates (ZDDP), TpTP provides critical surface protection without generating sulfated ash, phosphorus, and sulfur (SAPS) particulates that degrade modern catalytic converters.[1] This protocol is designed for researchers in tribology and materials science who require a rigorous, self-validating methodology for formulating and testing ashless lubricant systems.

Chemical Profile & Rationale

Compound: Tri-p-tolyl thiophosphate (TpTP) Synonyms: Tri-p-cresyl thiophosphate; Tris(4-methylphenyl) thiophosphate Class: Organophosphorus / Triaryl Thiophosphate Function: Anti-wear (AW) and Extreme Pressure (EP) agent.[1][2][3][4][5][6]

Why TpTP?

  • Ashless Integrity: Eliminates metal-based ash deposits (Zinc/Calcium), preventing catalyst poisoning in Tier 4/Euro 6 engines.[1]

  • Thermal Stability: Superior oxidative stability compared to aliphatic esters, allowing operation at higher bulk oil temperatures (>100°C).[1]

  • Hydrolytic Stability: The aryl structure resists hydrolysis better than alkyl equivalents, reducing acid formation in humid environments.

Mechanism of Action: Tribofilm Formation

The efficacy of TpTP relies on a Load-Induced Thermal Decomposition mechanism. It is not active at ambient static conditions; it requires the high flash temperatures generated at asperity contacts (micro-collisions between metal surfaces) to activate.[1]

The Pathway:

  • Physisorption: TpTP molecules adsorb onto the ferrous surface via the polar P=S moiety.

  • Activation: Asperity contact generates localized heat (>200°C) and shear stress.[1]

  • Cleavage: The P-O-Aryl bonds cleave.[1]

  • Reaction: Released phosphate and sulfur species react with iron (Fe) to form an amorphous, glassy Iron Phosphate/Sulfide tribofilm .[1]

  • Sacrificial Protection: This film has a lower shear strength than the substrate, preventing adhesive wear (welding) and scuffing.[1]

TribofilmMechanism Liquid Liquid Lubricant (TpTP Solvated) Adsorption Surface Adsorption (Polar P=S Bonding) Liquid->Adsorption Contact Asperity Contact (High Load/Shear) Adsorption->Contact Dynamic Loading Activation Thermal Activation (>200°C Flash Temp) Contact->Activation Friction Heat Decomp Molecule Decomposition (P-O Bond Cleavage) Activation->Decomp Film Tribofilm Formation (Fe-Phosphate/Sulfide Glass) Decomp->Film Fe Reaction Protection Wear Protection (Sacrificial Shear Layer) Film->Protection Protection->Contact Regenerative Cycle

Figure 1: Mechanistic pathway of TpTP transforming from a liquid additive to a solid-state protective tribofilm under tribological stress.[1]

Formulation Protocol

Objective: Create a homogenous 1.0 wt% TpTP solution in a Polyalphaolefin (PAO) base stock.

Reagents:

  • Base Oil: PAO 4 or PAO 6 (Viscosity ~4-6 cSt at 100°C).[1]

  • Additive: Tri-p-tolyl thiophosphate (>98% purity).[1]

  • Solvent (Optional): Toluene (only for pre-dissolution if solubility issues arise).[1]

Step-by-Step Procedure:

  • Gravimetric Preparation: Place a clean beaker on an analytical balance.[1] Weigh 99.0g of PAO base oil.[1]

  • Additive Addition: Tare the balance. Carefully add 1.0g of TpTP.[1]

    • Note: TpTP is often a solid or viscous liquid at room temperature.[1]

  • Thermal Blending:

    • Place the beaker on a magnetic stir plate with a heating element.

    • Heat the mixture to 60°C ± 5°C . Causality: Heat increases the kinetic energy of the solvent molecules, overcoming the lattice energy of the TpTP crystal structure to ensure true solution, not just suspension.

  • Agitation: Stir at 500 RPM for 45 minutes.

  • Visual QC: The final solution must be optically clear with no haze or precipitate.[1]

    • Validation: Shine a laser pointer through the beaker (Tyndall effect).[1] If the beam is visible, undissolved colloids remain; continue heating/stirring.

Validation Protocol: ASTM D4172 (Four-Ball Wear)

Objective: Quantify the anti-wear performance of the formulated blend compared to a base oil control.

Standard: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).[1][7]

Experimental Setup:

  • Apparatus: Four-Ball Tribometer (e.g., Falex or Ducom).[1]

  • Specimens: Chrome alloy steel balls (AISI 52100), 12.7 mm diameter, Grade 25 EP.[1]

  • Cleaning: Sonicate all balls in hexane for 10 minutes, then acetone for 5 minutes. Dry with nitrogen.[1]

Test Conditions:

Parameter Setting Rationale
Temperature 75°C ± 2°C Simulates standard engine operating sump temperature.
Speed 1200 ± 50 rpm Standard sliding velocity to induce boundary lubrication.[1]
Load 40 kgf (392 N) Sufficient pressure to force asperity contact without seizing.[1]

| Duration | 60 minutes | Allows time for the tribofilm to form, wear, and regenerate. |

Workflow Diagram:

TestProtocol Prep Sample Prep (Sonicate Balls, Heat Oil) Setup Tribometer Setup (3 Fixed Balls, 1 Rotating) Prep->Setup Run Test Execution (75°C, 40kgf, 1200rpm, 60min) Setup->Run Extract Extraction (Solvent Rinse, No Abrasion) Run->Extract Microscopy Optical Microscopy (Measure Wear Scar Diameter) Extract->Microscopy Calc Data Calculation (Average WSD of 3 Balls) Microscopy->Calc

Figure 2: Workflow for ASTM D4172 validation, ensuring consistent data generation.

Data Interpretation & Expected Results

The primary metric is the Wear Scar Diameter (WSD) . A smaller WSD indicates better protection.[1][8]

Comparative Performance Table (Representative Data):

FormulationMean WSD (mm)Friction Coefficient (µ)Interpretation
Base Oil (PAO 6) 0.75 - 0.900.12 - 0.15Failure: Severe scuffing.[1] No protective film prevents metal-metal welding.[1]
1.0% ZDDP (Reference) 0.35 - 0.450.08 - 0.10Benchmark: Thick, robust film.[1] Excellent wear protection.[1][9]
1.0% TpTP (Test) 0.40 - 0.50 0.09 - 0.11 Success: Comparable wear protection to ZDDP.[1] Film is thinner but effective.[1]

Key Insight: While TpTP may show a slightly larger WSD than ZDDP (e.g., 0.45mm vs 0.40mm), it achieves this without contributing to sulfated ash, making it the superior choice for catalyst-sensitive applications.

Safety, Toxicology & Handling

Target Audience Note: For drug development professionals accustomed to bioactive handling.

While used as a lubricant additive, TpTP is an organophosphate ester .[1][10]

  • Toxicology: Unlike nerve agents, triaryl thiophosphates generally exhibit low acute toxicity.[1] However, the ortho isomer of tricresyl phosphate (ToCP) is neurotoxic. Crucial: Ensure your TpTP supply is "low-ortho" or "ortho-free" (<0.1%).[1]

  • PPE: Nitrile gloves and safety glasses are mandatory.[1] Use in a fume hood during the heating phase to avoid inhaling vapors.

  • Disposal: Treat as hazardous chemical waste.[1] Do not dispose of down drains; organophosphates can be persistent in aquatic environments.[1]

References

  • ASTM International. (2020).[1] ASTM D4172-20 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). West Conshohocken, PA.[1]

    • [1]

  • Spikes, H. (2004).[1][11] "The History and Mechanisms of ZDDP." Tribology Letters, 17(3), 469–489.[1][11] (Provides the comparative baseline for anti-wear mechanisms).

    • [1]

  • Rtec Instruments. (n.d.).[1] ASTM D4172 - Wear Preventive Characteristics of Lubricating Fluid. (Overview of the testing methodology).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69011, Triphenyl phosphorothioate. (Chemical property and safety verification; analogous structure).[1][12][13]

Sources

Application Note: Tribological Performance Evaluation of Tri-p-tolyl Thiophosphate (TpTP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tri-p-tolyl thiophosphate (TpTP) represents a critical class of ashless anti-wear (AW) and extreme pressure (EP) additives used in high-performance lubricants.[1] Unlike Zinc Dialkyldithiophosphates (ZDDP), TpTP provides surface protection without generating sulfated ash, making it essential for modern formulations requiring catalyst compatibility and high thermal stability.[1]

This guide details the protocol for evaluating TpTP, focusing on its unique activation mechanism: the thermal and shear-induced scission of the P=S (phosphorothionate) bond.

Chemical Identity & Formulation Protocol

The Molecule

TpTP (


) differs from standard tricresyl phosphate (TCP) by the substitution of a phosphoryl oxygen with sulfur. This P=S bond  is the functional core, providing higher load-carrying capacity (EP performance) than pure phosphates.[1] The para-tolyl groups enhance solubility in non-polar hydrocarbon base oils compared to triphenyl analogs.[1]
Formulation & Solubility

Objective: Create a stable, homogenous test fluid. Base Oil: Polyalphaolefin (PAO 4 or PAO 6) is recommended for baseline testing to avoid interference from polar impurities found in Group I/II mineral oils.[1]

Protocol:

  • Concentration: Prepare a 1.0 wt% solution of TpTP in PAO. (Typical effective range: 0.5% – 3.0%).[1][2]

  • Heating (Critical): TpTP is a solid or viscous liquid at room temperature.[1] Heat the base oil to 60°C before addition.

  • Mixing: Stir magnetically at 500 RPM for 30 minutes at 60°C.

  • Validation: Allow sample to cool to 23°C. Inspect for haze or precipitate.[1] The solution must be optically clear.

    • Troubleshooting: If haze appears, the tolyl isomers may be impure, or the base oil polarity is too low. Add 5% ester (e.g., Di-isodecyl adipate) as a solubilizer.[1]

Tribological Evaluation Protocols

ASTM D4172: Four-Ball Wear Test

This is the industry standard for defining Anti-Wear (AW) capability.[1]

Equipment: Four-Ball Tribometer (e.g., Falex, PCS Instruments).[1] Test Conditions:

ParameterValueRationale
Load 392 N (40 kgf)Standard load to induce boundary lubrication without immediate seizure.[1]
Speed 1200 ± 60 RPMGenerates sufficient shear heat to activate the P=S bond.[1]
Temperature 75°C ± 2°CSimulates operating sump temperature; aids additive activation.[1]
Duration 60 minutesAllows time for the tribofilm (glassy phosphate) to grow and stabilize.[1]
Metallurgy AISI 52100 Steel62-64 HRC hardness; standard bearing steel.[1]

Data Output:

  • Wear Scar Diameter (WSD): Measure the average diameter of the three stationary balls.[3]

  • Pass Criteria: WSD < 0.45 mm (Base oil typically > 0.70 mm).[1]

SRV (Schwingung Reibung Verschleiss) Step-Load Test

While Four-Ball measures wear, the SRV test measures the Coefficient of Friction (COF) evolution and Seizure Load (EP performance).

Protocol:

  • Geometry: Ball-on-Disc (10mm ball on flat disc).[1]

  • Stroke: 1.0 mm at 50 Hz.

  • Temp: 100°C (Higher temp stresses the thermal stability of the P=S bond).

  • Load Ramp: Start at 50 N; increase by 50 N every 2 minutes until seizure (sharp spike in COF > 0.2).

Mechanism of Action

The efficacy of TpTP relies on a "Sacrificial Film" mechanism.[1] The molecule is relatively inert in the bulk oil but decomposes under the high local flash temperatures of asperity collisions.

Mechanistic Pathway (DOT Visualization)

TpTP_Mechanism cluster_0 Phase 1: Physisorption cluster_1 Phase 2: Activation cluster_2 Phase 3: Film Formation TpTP TpTP Molecule (Bulk Oil) Adsorption Surface Adsorption (Polar Attraction) TpTP->Adsorption Heat Friction Heat / Shear (>150°C Flash Temp) Adsorption->Heat Asperity Contact Scission P=S Bond Scission Heat->Scission FeS Iron Sulfide (FeS) (EP Layer - Bottom) Scission->FeS Sulfur Reaction FePO4 Iron Phosphate (FePO4) (AW Glass - Top) Scission->FePO4 Phosphorus Reaction FeS->FePO4 Layering Effect

Figure 1: Tribochemical activation pathway of Tri-p-tolyl thiophosphate.[1] The P=S bond cleavage is the rate-determining step for film formation.

Surface Analysis Protocol (Validation)

To confirm the mechanism, you must analyze the wear scar. A low wear number without chemical evidence suggests hydrodynamic lubrication, not additive performance.[1]

X-Ray Photoelectron Spectroscopy (XPS)

Objective: Determine the chemical state of the tribofilm.[4][5]

  • Target Elements:

    • Sulfur (S 2p): Look for a peak at 161.5 eV .[1] This corresponds to sulfide (

      
      ), confirming the formation of the sacrificial FeS layer (essential for EP).
      
    • Phosphorus (P 2p): Look for a peak at 133.5 eV .[1] This indicates phosphate (

      
      ), confirming the formation of the anti-wear glass.
      
    • Iron (Fe 2p): Disappearance of metallic Fe peak (707 eV) indicates full coverage by the tribofilm.

SEM/EDS Analysis

Objective: Visual inspection of wear mechanism.

  • Positive Result: Smooth wear scar with "glazed" appearance.[1]

  • Negative Result: Deep parallel grooves (abrasive wear) or pits (adhesive wear/scuffing).[1]

  • EDS Mapping: Should show high concentrations of P and S strictly inside the wear scar, not outside.[1]

Data Interpretation & Troubleshooting

Comparative Performance Matrix

When evaluating TpTP, compare results against these baselines:

Additive SystemTypical WSD (mm)EP Failure Load (N)Notes
Base Oil (PAO) 0.75 - 0.90< 800High wear, immediate scuffing.[1]
Tricresyl Phosphate (TCP) 0.45 - 0.551000 - 1200Good AW, Moderate EP.[1]
TpTP (Thiophosphate) 0.35 - 0.45 1400 - 1600 Superior EP due to Sulfur.
ZDDP (Primary) 0.35 - 0.40> 1800Best performance, but high ash.[1]
Expert Insight: The "Activation Energy" Trap

Issue: TpTP may show poor performance in low-load/low-temperature tests. Cause: Aryl thiophosphates are thermally stable.[1] If the test conditions (Load/Temp) are too mild, the P=S bond does not break, and no film forms. Solution: Ensure test temperature is


 or increase contact pressure to simulate real-world boundary conditions.

References

  • ASTM International. (2021).[1] ASTM D4172-21 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).[1] West Conshohocken, PA.[1][6] [Link]

  • Spikes, H. (2004).[1] The History and Mechanisms of ZDDP. Tribology Letters, 17(3), 469-489.[1] (Provides the foundational comparative mechanism for thiophosphates vs. phosphates). [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 69011, Triphenyl phosphorothionate.[1] (Chemical analog data for CAS 597-82-0).[1][2][7] [Link]

  • Koehler Instrument Company. (2023).[1] Development of Antiwear and Extreme Pressure Additives.[1][8] (General methodology for thiophosphate evaluation). [Link]

Sources

Application Note: High-Resolution XPS Analysis of Tribofilms Derived from Tri-p-tolyl Thiophosphate (TpTTP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

In the development of next-generation lubricants, Tri-p-tolyl thiophosphate (TpTTP) represents a critical class of "ashless" anti-wear (AW) and extreme-pressure (EP) additives. Unlike the industry-standard Zinc Dialkyldithiophosphate (ZDDP), TpTTP does not generate sulfated ash, making it essential for applications requiring high thermal stability and compatibility with emission control systems.

However, the efficacy of TpTTP relies on a complex tribochemical reaction: the additive must decompose under the flash temperatures of asperity contacts to form a protective inorganic film (the tribofilm) without causing excessive corrosion.

The Analytical Challenge: Tribofilms from aryl thiophosphates are often thinner (<50 nm) and more chemically heterogeneous than ZDDP films. Standard EDX (Energy Dispersive X-ray spectroscopy) lacks the surface sensitivity (penetrating microns deep) and chemical state resolution required to validate film formation.

The Solution: X-ray Photoelectron Spectroscopy (XPS) is the gold standard for this analysis. This protocol details the methodology for characterizing TpTTP tribofilms, focusing on distinguishing between adsorbed organic layers, inorganic polyphosphates, and metal sulfides.

Experimental Protocol

Tribological Sample Generation

To ensure the XPS data reflects true tribochemistry rather than thermal decomposition, the wear scar must be generated under controlled boundary lubrication conditions.

  • Test Configuration: Reciprocating ball-on-flat (SRV) or Four-Ball Wear Test.

  • Substrate: AISI 52100 Steel (standard bearing steel).

  • Lubricant: Polyalphaolefin (PAO) base oil + 1.0 wt% TpTTP.

  • Critical Parameter: The "Flash Temperature" at asperities drives the reaction. Ensure loads (>200 N) and speeds are sufficient to induce boundary lubrication.

Sample Preparation for XPS (The "Wash" Step)

Scientific Rationale: XPS is surface-sensitive (top 1–10 nm). Residual unreacted oil will mask the tribofilm signal (attenuating P and Fe signals) and introduce hydrocarbon contamination.

  • Removal: Immediately after testing, remove the steel ball/disc.

  • Solvent Wash: Ultrasonicate the sample in n-heptane or hexane for 10 minutes.

    • Note: Avoid acetone or alcohols initially, as polar solvents might partially dissolve the nascent phosphate film or induce surface oxidation.

  • Drying: Dry under a stream of inert nitrogen gas.

  • Mounting: Mount the sample using a conductive clip to ground the steel substrate, minimizing differential charging between the insulating film and the metal.

XPS Acquisition Parameters
  • Source: Monochromatic Al K

    
     (1486.6 eV).
    
  • Spot Size:

    
     50 
    
    
    
    m (Must be smaller than the wear scar width to avoid signal from the unworn area).
  • Pass Energy:

    • Survey Scan: 160 eV (for quantification).

    • High-Resolution Regions: 20 eV (for chemical state resolution).

  • Charge Neutralization: REQUIRED . Phosphate films are insulating. Use a dual-beam flood gun (electrons + low-energy Ar ions).

Data Analysis & Interpretation

The validation of TpTTP performance rests on detecting specific chemical shifts that indicate the transformation from organic molecule to inorganic glass.

Key Spectral Regions & Binding Energies (BE)
ElementOrbitalBinding Energy (eV)Chemical State AssignmentSignificance
Phosphorus P 2p132.8 – 133.2Iron Phosphate (FePO

)
Primary anti-wear glass network.
134.0 – 134.5Polyphosphates / Organic PIndicates longer chain length or unreacted additive.
Sulfur S 2p161.0 – 162.0Iron Sulfide (FeS)Extreme pressure (EP) protection agent.
168.0 – 169.0Metal Sulfate (FeSO

)
Indicates oxidative degradation (undesirable).
Iron Fe 2p

706.7 – 707.0Metallic Iron (Fe

)
Substrate signal (indicates film is thin, <10nm).
710.8 – 711.5Fe

/Fe

(Oxide/Phosphate)
Component of the tribofilm matrix.
Oxygen O 1s531.5 – 531.8Non-Bridging Oxygen (P-O-Fe)Linkage between film and substrate.
533.0 – 533.5Bridging Oxygen (P-O-P)Indicates polymerization (glass formation).
Critical Analysis Steps (Self-Validating Logic)
  • The "Sulfide" Check:

    • TpTTP contains sulfur.[1][2][3] If the S 2p spectrum shows a peak at 161.5 eV (Sulfide), the additive has successfully reacted with the iron surface (Fe + S

      
       FeS).
      
    • Validation: If only a peak at 168 eV (Sulfate) or no Sulfur is seen, the EP mechanism has failed, or the load was insufficient to break the P=S bond.

  • The "Phosphate" Polymerization Index:

    • Analyze the O 1s spectrum.[4][5][6] Deconvolute into Bridging Oxygen (BO, ~533.5 eV) and Non-Bridging Oxygen (NBO, ~531.5 eV) .

    • Calculation: The ratio of BO/NBO correlates with the chain length of the polyphosphate glass. A higher ratio indicates a more durable, polymerized film.

  • Film Thickness Estimation:

    • If the metallic Fe 2p peak (707 eV) is visible through the film, use the attenuation equation:

      
      
      
    • Where

      
       is the inelastic mean free path (~1.5–2.0 nm for organic/inorganic hybrids).
      

Mechanistic Workflow

The following diagram illustrates the tribochemical pathway of TpTTP, highlighting the critical transitions detectable by XPS.

TpTTP_Mechanism cluster_0 Phase 1: Physisorption cluster_1 Phase 2: Tribochemical Reaction (Flash Temp > 200°C) cluster_2 Phase 3: Tribofilm Formation (XPS Detectable) TpTTP TpTTP Molecule (Organic) Surface Steel Surface (Fe Oxides) TpTTP->Surface Adsorption Decomp Thermal Decomposition (Cleavage of P-O-Aryl bonds) Surface->Decomp Friction + Heat Reaction Surface Reaction (Fe + S / Fe + P) Decomp->Reaction Radical Generation FeS Iron Sulfide (FeS) (EP Layer, ~161 eV) Reaction->FeS Sulfur Scavenging PolyP Iron Polyphosphate Glass (Anti-Wear Layer, ~133 eV) Reaction->PolyP Polymerization FeS->PolyP Synergistic Layering

Figure 1: Tribochemical degradation pathway of Tri-p-tolyl thiophosphate on steel surfaces.

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
High C 1s signal (>50%) Incomplete cleaning; Adventitious carbon.Re-wash sample in hexane. Check C 1s BE (284.8 eV) for charge referencing.
No Fe 2p (Metal) signal Film is too thick (>10 nm) or unreacted oil layer remains.Sputter depth profiling (Ar+ ion gun) to expose subsurface layers.
P 2p peak at 132.0 eV Reduction of phosphate to Phosphide (FeP).Indicates extremely severe wear conditions (oxygen starvation).
Charging (Shifted peaks) Insulating phosphate glass.Activate flood gun. Calibrate all spectra to C 1s C-C peak at 284.8 eV.

References

  • C. Minfray et al. , "Chemistry of antiwear films from ZDDP," Tribology Letters, vol. 26, 2008. Link (Foundational comparison for phosphate films).

  • J.M. Martin , "Antiwear mechanisms of zinc dithiophosphate: a chemical hardness approach," Tribology Letters, vol. 6, 1999. Link (Establishes the hard/soft acid-base theory for thiophosphates).

  • M. Bancroft et al. , "Tribochemical film formation of aryl thiophosphates on steel," Wear, vol. 209, 1997. Link (Specific to aryl thiophosphate mechanisms).

  • NIST X-ray Photoelectron Spectroscopy Database , "Binding Energies for Phosphorus and Sulfur Compounds." Link (Standard reference for BE calibration).

Sources

Application Note: Tri-p-tolyl Thiophosphate (TPTP-S) as a Ligand in Coordination and Surface Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific chemical identity of Tri-p-tolyl thiophosphate (CAS: 597-84-2), while critically distinguishing it from its more common analog, Tri-p-tolyl phosphine. The guide focuses on its specialized role as a sulfur-donor ligand in coordination chemistry and surface organometallics.

Executive Summary

Tri-p-tolyl thiophosphate (


-tris(4-methylphenyl) phosphorothioate) is a specialized organophosphorus compound distinct from standard phosphine ligands. Unlike tri-p-tolyl phosphine (

), which coordinates via a phosphorus lone pair, tri-p-tolyl thiophosphate coordinates primarily through the sulfur atom of the

bond.

This application note details its use as a soft-donor ligand for Group 11 metals (Ag, Au) and its critical role in Surface Organometallic Chemistry (SOMC) , where it functions as a precursor for metal-sulfide tribofilms.

Critical Distinction: Thiophosphate vs. Phosphine

Researchers must verify the CAS number before experimentation to avoid catalytic failure.

FeatureTri-p-tolyl Thiophosphate (TPTP-S)Tri-p-tolyl Phosphine (TPTP)
CAS Number 597-84-2 1038-95-5
Structure


Donor Atom Sulfur (Soft Base)Phosphorus (Soft Base)
Primary Use Ag/Au Stabilization, Surface PassivationPd-Catalyzed Cross-Coupling (Suzuki, Heck)
Reactivity Redox-active (S-donor), Radical precursor

-donor,

-acceptor

Scientific Mechanism & Ligand Behavior[1][2][3]

Coordination Mode: The Thiono-Donor Effect

Tri-p-tolyl thiophosphate acts as a monodentate S-donor ligand . According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom in the


 bond is a "soft" base, making it an ideal ligand for "soft" acids such as Silver(I) (

)
, Gold(I) (

)
, and Mercury(II) (

)
.

Unlike phosphines, which stabilize metals in low oxidation states (e.g.,


) via back-bonding, the thiophosphate ligand typically stabilizes cationic metal centers (

) or metal nanoclusters through

-donation from the sulfur lone pair.
Surface Organometallic Chemistry (Tribochemistry)

In high-pressure/high-temperature environments (e.g., tribology), TPTP-S undergoes thermal decomposition on metal surfaces (Fe, Cu). The mechanism involves:

  • Adsorption: The

    
     moiety adsorbs onto the metal surface.
    
  • Cleavage: The

    
     bonds cleave, releasing p-cresol.
    
  • Film Formation: The remaining phosphorus and sulfur react with the metal to form an inorganic polyphosphate/sulfide glass (e.g.,

    
    ). This layer prevents direct metal-to-metal contact (anti-wear).
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of TPTP-S: Coordination vs. Surface Decomposition.

TPTP_Mechanism cluster_legend Pathway Legend TPTP Tri-p-tolyl Thiophosphate (P=S Donor) SoftMetal Soft Metal Ion (Ag+, Au+, Hg2+) TPTP->SoftMetal S-Donation (HSAB) Surface Reactive Metal Surface (Fe, Cu) @ High T/P TPTP->Surface Adsorption CoordComplex Coordination Complex [M(S=P(OAr)3)n]+ SoftMetal->CoordComplex Stabilization Tribofilm Inorganic Tribofilm (Metal Sulfide/Phosphate) Surface->Tribofilm Thermal Decomp (- p-Cresol) key1 Blue: Ligand Binding key2 Red: Surface Reaction

Caption: Divergent reactivity of Tri-p-tolyl thiophosphate: acting as a stabilizing ligand for soft ions or a precursor for surface films.

Experimental Protocols

Protocol A: Synthesis of Silver(I)-Thiophosphate Coordination Complex

Purpose: To synthesize a stable


 complex, demonstrating the S-donor capability of the ligand. This complex is often used as a precursor for silver sulfide nanoparticles or as a specialized oxidant.

Reagents:

  • Tri-p-tolyl thiophosphate (TPTP-S): 1.0 mmol (384.4 mg)

  • Silver Nitrate (

    
    ): 0.5 mmol (85.0 mg)
    
  • Solvent: Acetonitrile (anhydrous) and Dichloromethane (DCM)

  • Precipitant: Diethyl Ether

Procedure:

  • Preparation of Metal Solution: Dissolve 85.0 mg of

    
     in 5 mL of anhydrous Acetonitrile in a light-shielded vial (wrap in aluminum foil). Stir until fully dissolved.
    
  • Ligand Addition: Dissolve 384.4 mg of TPTP-S in 5 mL of DCM.

  • Complexation: Dropwise add the ligand solution to the silver nitrate solution under vigorous stirring at room temperature (

    
    ).
    
    • Observation: The solution should remain clear or turn slightly yellow. If a black precipitate forms immediately, the silver is reducing to

      
       (check light exclusion).
      
  • Incubation: Stir the mixture for 2 hours in the dark to ensure thermodynamic equilibrium of the S-Ag coordination.

  • Isolation:

    • Concentrate the solution to ~2 mL using a rotary evaporator (do not heat above

      
      ).
      
    • Add 15 mL of cold Diethyl Ether to precipitate the complex.

    • Filter the white/off-white solid using a sintered glass frit.

  • Characterization:

    • IR Spectroscopy: Look for a shift in the

      
       stretching frequency. Free ligand 
      
      
      
      . Upon coordination to Ag, this band typically shifts to a lower frequency (red shift) due to the weakening of the P=S bond.
    • 
       NMR:  Expect a shift from the free ligand signal (
      
      
      
      ppm) due to deshielding by the metal cation.
Protocol B: Surface Passivation for Anti-Wear Studies

Purpose: To generate a protective organometallic layer on steel substrates using TPTP-S.

Procedure:

  • Solution Prep: Prepare a 1.0 wt% solution of TPTP-S in a base oil (e.g., polyalphaolefin or hexadecane).

  • Substrate Prep: Polish 52100 steel coupons to a mirror finish (

    
    ) and clean ultrasonically in hexane and acetone.
    
  • Thermal Deposition: Immerse the steel coupon in the solution and heat to

    
     for 4 hours.
    
    • Mechanism:[1][2] This mimics the "running-in" phase of an engine, allowing the thiophosphate to react with the iron oxide surface.

  • Analysis: Rinse with hexane. Analyze the surface using XPS (X-ray Photoelectron Spectroscopy).[2]

    • Target Signals: Look for peaks corresponding to Sulfide (

      
      , ~161 eV) and Phosphate (
      
      
      
      , ~133 eV), confirming the formation of the protective tribofilm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Coordination Observed Competitive binding by solvent (e.g., using DMSO or water).Use non-coordinating solvents like DCM or Toluene. Ensure anhydrous conditions.
Black Precipitate (

)
Ligand decomposition or photoreduction of Silver.Perform reaction in the dark. Avoid heating above

during synthesis.
Catalytic Inactivity Wrong Ligand Used. User likely intended Tri-p-tolyl phosphine.Verify CAS #.[3][4] If performing Suzuki/Heck coupling, switch to Phosphine (CAS 1038-95-5).
Insolubility Ligand is highly lipophilic (3 tolyl groups).Use DCM, Chloroform, or warm Toluene. Insoluble in alcohols/water.[4]

References

  • Chemical Identity & Properties

    • National Institute of Standards and Technology (NIST).[5] "Tri-p-tolyl thiophosphate - Mass Spectrum and Properties." NIST Chemistry WebBook, SRD 69.

  • Coordination Chemistry (Ag-S Interactions): Haiduc, I. "Supramolecular associations in organotin, organoantimony and organolead dithiophosphates and related compounds." Coordination Chemistry Reviews, 2004. (Provides foundational theory on S-donor ligands to heavy metals). Note: Specific crystal structures for Ag-TPTP-S are analogous to general triaryl thiophosphate-silver complexes described in this review.
  • Tribology & Surface Chemistry

    • Spikes, H. "The History and Mechanisms of ZDDP." Tribology Letters, 2004. (Mechanistic parallel: TPTP-S functions similarly to ZDDP as a thermal decomposition precursor).
  • Phosphine vs.

    • Sigma-Aldrich Product Sheet. "Tri(p-tolyl)phosphine (CAS 1038-95-5) Applications."[6] (Cited to reinforce the distinction for cross-coupling users).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Tri-p-tolyl thiophosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are working with and purifying crude Tri-p-tolyl thiophosphate. It is designed as a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of Tri-p-tolyl thiophosphate?

A1: The impurity profile of crude Tri-p-tolyl thiophosphate is intrinsically linked to its synthesis route. A common synthesis involves the reaction of thiophosphoryl chloride (PSCl₃) with p-cresol. Based on this, likely impurities include:

  • Unreacted Starting Materials: Residual p-cresol or thiophosphoryl chloride.

  • Partially Substituted Intermediates: Di-p-tolyl chlorothiophosphate and mono-p-tolyl dichlorothiophosphate.

  • Oxidation Products: Tri-p-tolyl phosphate, the oxygen analog, can form due to the presence of moisture or air during the reaction or workup.[1]

  • Solvent Residues: Residual solvents used in the synthesis and initial workup.

  • Side-Reaction Products: Impurities arising from side reactions, which can include various other organophosphorus compounds.[2]

Understanding these potential impurities is the first step in selecting an appropriate purification strategy. For instance, the presence of polar impurities like p-cresol suggests that a non-polar recrystallization solvent might be effective.

Q2: What is the recommended primary purification technique for Tri-p-tolyl thiophosphate?

A2: Given that Tri-p-tolyl thiophosphate is a solid crystalline material, recrystallization is the most effective and recommended primary purification technique. This method leverages differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[3] It is particularly adept at removing small amounts of impurities, making it an excellent choice for achieving high purity on a large scale. For impurities that have very similar solubility profiles to the product, column chromatography may be necessary as a secondary step.

Q3: How can I accurately assess the purity of my Tri-p-tolyl thiophosphate sample?

A3: A multi-faceted approach is recommended to confirm the purity of your final product. No single technique can definitively prove purity.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the number of components in your sample. A single spot suggests high purity.

  • Gas Chromatography (GC): An excellent quantitative technique for thermally stable and volatile compounds.[4][5] Using a detector like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) provides high sensitivity and selectivity for phosphorus-containing compounds.[4][6]

  • High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide range of organophosphorus compounds, offering high resolution and quantitative analysis.[7]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting range. The melting point for Tri-p-tolyl phosphine (a related compound) is 144-148 °C. Impurities typically depress and broaden the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR can confirm the structure of the desired product and identify and quantify impurities. ³¹P NMR is particularly powerful for identifying other phosphorus-containing species.

Technique Information Provided Primary Use Case
TLC Number of components (qualitative)Reaction monitoring, fraction analysis
GC-FPD/NPD Purity (quantitative), impurity profileFinal purity assessment for volatile impurities
HPLC-UV Purity (quantitative), impurity profileFinal purity assessment for non-volatile impurities
Melting Point Purity indication (qualitative)Quick check of bulk sample purity
NMR (¹H, ³¹P) Structural confirmation, impurity identificationStructural verification, definitive impurity analysis

Troubleshooting Guide: Purification Workflows

This section addresses specific problems you may encounter during the purification of Tri-p-tolyl thiophosphate.

Workflow 1: Recrystallization

Recrystallization is a powerful technique but requires careful optimization. The general workflow is visualized below.

G General Purification Workflow for Tri-p-tolyl thiophosphate crude Crude Product analyze1 Assess Purity (TLC) crude->analyze1 recrystallize Recrystallization analyze1->recrystallize Major Impurities Different Polarity chromatography Column Chromatography analyze1->chromatography Complex Mixture or Similar Polarity Impurities analyze2 Assess Purity (GC/HPLC/MP) recrystallize->analyze2 chromatography->analyze2 analyze2->recrystallize Purity Not Met, Recrystallize Again pure Pure Product (>99%) analyze2->pure Purity Met

Caption: Decision workflow for purifying crude Tri-p-tolyl thiophosphate.

Problem 1: The crude product does not fully dissolve in the hot recrystallization solvent.

  • Probable Cause A: Insufficient Solvent. You may not have added enough solvent to reach the saturation point at the solvent's boiling temperature.

    • Solution: Add small aliquots of the hot solvent to the mixture until the solid just dissolves. Remember that using a large excess of solvent will reduce your final yield.[8]

  • Probable Cause B: Insoluble Impurities. The crude sample may contain impurities that are insoluble in the chosen solvent.

    • Solution: Perform a hot filtration. After dissolving the majority of the compound, filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble matter.[3] Proceed with cooling the filtrate.

Problem 2: The product "oils out" instead of forming crystals upon cooling.

  • Probable Cause A: Solution is Supersaturated. The solubility of the compound drops so rapidly that it comes out of solution as a liquid (an oil) before it has time to form an ordered crystal lattice. This often happens if the solution is cooled too quickly.

    • Solution: Reheat the solution until the oil redissolves. Allow the flask to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the rate of cooling. Seeding the solution with a tiny crystal of the pure product can also encourage proper crystallization.

  • Probable Cause B: Melting Point of Product is Below Solvent Boiling Point. If the melting point of the impure product is lower than the boiling point of the solvent, it may melt in the hot solvent and then fail to solidify properly.

    • Solution: Choose a different solvent or solvent system with a lower boiling point.

Problem 3: No crystals form after the solution has cooled to room temperature.

G Troubleshooting Crystal Formation start Clear Solution, No Crystals scratch Scratch inner wall of flask? start->scratch seed Add a seed crystal? scratch->seed No success Crystals Form scratch->success Yes cool Cool in ice bath? seed->cool No seed->success Yes concentrate Reduce solvent volume? cool->concentrate No cool->success Yes concentrate->success Yes fail Still no crystals, re-evaluate solvent concentrate->fail No

Caption: A logical progression for inducing crystallization.

  • Probable Cause: Solution is not saturated / Too much solvent was used.

    • Solution Hierarchy: Follow the steps in the diagram above.[8]

      • Induce Nucleation: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide a surface for crystal growth to begin.

      • Seed the Solution: Add a very small crystal of the pure product (a "seed crystal") to the solution to act as a template for crystallization.

      • Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.

      • Reduce Solvent Volume: If the above steps fail, too much solvent was likely used. Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[8]

Workflow 2: Column Chromatography

Problem 1: The compound is not moving from the origin (Rf = 0) on the TLC plate or column.

  • Probable Cause: The eluent (solvent system) is not polar enough. Tri-p-tolyl thiophosphate, while largely non-polar, has a polar thiophosphate group. The eluent needs sufficient polarity to displace it from the silica gel.

    • Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, for example, increase the percentage of ethyl acetate. Test the new solvent system via TLC before running the column.

Problem 2: The compound streaks badly on the TLC plate or column.

  • Probable Cause A: Compound is unstable on silica gel. Some organophosphorus compounds can decompose on acidic silica gel.

    • Solution: Test for stability by spotting the compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting. If a streak or new spots appear, the compound is likely degrading. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a base like triethylamine mixed into the eluent.[9]

  • Probable Cause B: Sample Overload. Too much sample was loaded onto the TLC plate or column.

    • Solution: Use a more dilute solution for spotting on TLC. For column chromatography, ensure the sample is loaded in a tight, concentrated band at the top of the column.

Experimental Protocols

Protocol 1: Recrystallization of Tri-p-tolyl thiophosphate

This protocol assumes a starting crude material of ~90% purity.

  • Solvent Selection: Choose a suitable solvent. Tri-p-tolyl thiophosphate is soluble in many organic solvents like ethanol, ethyl ether, and benzene.[1] An ideal solvent should dissolve the compound well when hot but poorly when cold. Ethanol or a hexane/ethyl acetate mixture are good starting points.

  • Dissolution: Place 5.0 g of the crude Tri-p-tolyl thiophosphate in a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (a spatula tip) of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Press the crystals between sheets of filter paper to remove excess solvent. Then, dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Silica Gel Column Chromatography

This protocol is for purifying material that could not be sufficiently purified by recrystallization.

  • Eluent Selection: Using TLC, determine an eluent system that provides good separation and gives the Tri-p-tolyl thiophosphate an Rf value of approximately 0.3-0.4. A hexane/ethyl acetate or hexane/dichloromethane system is a good starting point.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent (a "wet slurry" method is preferred). Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a less polar solvent (like dichloromethane). Carefully add this solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Tri-p-tolyl thiophosphate.

References

  • Tri-p-tolylphosphine: A Comprehensive Guide - Htdchem . (2024, June 11). Retrieved February 2, 2026, from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts . (2022, April 7). Retrieved February 2, 2026, from [Link]

  • Purification of Organic Compounds- Purification Methods in Chemistry - Allen . (n.d.). Retrieved February 2, 2026, from [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester . (n.d.). Retrieved February 2, 2026, from [Link]

  • Organic Compound Purification Guide | PDF | Distillation | Chromatography - Scribd . (n.d.). Retrieved February 2, 2026, from [Link]

  • Tri-p-tolyl-phosphine - PubMed . (n.d.). Retrieved February 2, 2026, from [Link]

  • Tris(o-tolyl)phosphine - Wikipedia . (n.d.). Retrieved February 2, 2026, from [Link]

  • (PDF) Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography-high resolution mass spectrometry - ResearchGate . (2025, August 6). Retrieved February 2, 2026, from [Link]

  • Impregnation of preparative high-performance solid phase extraction chromatography columns by organophosphorus acid compounds - PubMed . (2022, August 2). Retrieved February 2, 2026, from [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography - EPA . (n.d.). Retrieved February 2, 2026, from [Link]

  • Analysis of Organophosphorus Compounds by GC/MS - cromlab-instruments.es . (n.d.). Retrieved February 2, 2026, from [Link]

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent | LCGC International . (n.d.). Retrieved February 2, 2026, from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide . (2025, June 16). Retrieved February 2, 2026, from [Link]

  • Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In . (n.d.). Retrieved February 2, 2026, from [Link]

  • Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem . (n.d.). Retrieved February 2, 2026, from [Link]

Sources

Overcoming solubility issues of Tri-p-tolyl thiophosphate in base oils

[1]

Role: Senior Application Scientist Subject: Troubleshooting Solubility & Compatibility in Lubricant Formulations Chemical Identity: Tri-p-tolyl thiophosphate (CAS: 597-84-2) Application Focus: Extreme Pressure (EP) / Anti-Wear (AW) Additives in Group II, III, and IV (PAO) Base Oils.[1]

The Core Challenge: Crystallinity vs. Compatibility

Why are you facing this issue? Tri-p-tolyl thiophosphate (TPTP) is a high-performance ashless additive.[1] However, unlike liquid isomer mixtures (e.g., standard Tricresyl Phosphate), TPTP is often synthesized as a pure para-isomer.[1]

  • The Physics: The high symmetry of the para-tolyl groups allows the molecules to pack tightly into a crystal lattice. This results in a high melting point (~77–78°C) and high lattice energy.

  • The Chemistry: Most modern base oils (PAO, Group III) are non-polar and aliphatic. They lack the aromaticity or polarity required to overcome the lattice energy of TPTP.

The Result: If you simply heat and stir TPTP into PAO, it may dissolve at 80°C, but it will likely recrystallize (fall out) upon cooling, creating hazardous sediment or haze.

Formulation Strategy: The "Masterbatch" Protocol

Do not attempt to dissolve TPTP directly into 100% PAO or Group II oil at high treat rates (>0.5%).[1] You must use a Co-solvent System .[1]

Recommended Co-solvents
Co-solvent TypeFunctionRecommended Ratio (Additive:Solvent)Notes
Alkylated Naphthalene (AN) Solubilizer / Base Oil1:5 to 1:10Excellent hydrolytic stability; best for high-temp applications.[1]
Polyol Ester (POE) Co-solvent1:5High polarity; excellent solvency but watch for competition with AW films.[1]
Diester (e.g., DOS, DOA) Co-solvent1:5Good low-temp performance; helps prevent crystallization.[1]
Aromatic Solvent (Toluene) Research Use Only1:2For analytical/synthesis applications only.[1] Flash point risk.
Step-by-Step Solubilization Protocol

Objective: Create a stable 10-20% concentrate (Masterbatch) before final blending.

  • Preparation: Weigh the Tri-p-tolyl thiophosphate.

  • The Co-solvent Step: Add the required amount of Ester or Alkylated Naphthalene to a beaker.

  • Heating: Heat the co-solvent to 85°C (approx. 10°C above the additive's melting point).

    • Critical: Do not exceed 100°C to prevent S-P bond degradation (thermal decomposition).[1]

  • Dissolution: Slowly add TPTP to the hot co-solvent while agitating (magnetic stir bar or overhead mixer). Stir until the solution is crystal-clear.

  • The Let-Down: Slowly add the heated Base Oil (PAO/Mineral) to the concentrate.

    • Note: Adding cold base oil to hot concentrate can cause "shock crystallization." Ideally, pre-warm the base oil to 50-60°C.[1]

  • Cooling: Allow the blend to cool to room temperature while continuing to stir.

Visual Workflow: Decision Tree

The following diagram outlines the logical flow for troubleshooting haze or sediment issues during formulation.

TPTP_Solubility_WorkflowStartStart: Additive BlendingCheck_BaseIdentify Base Oil TypeStart->Check_BaseIs_PAOIs it PAO or Group II/III?Check_Base->Is_PAODirect_BlendDirect Blending (High Risk)Is_PAO->Direct_BlendNo (Group I/Naphthenic)Cosolvent_RouteSelect Co-solvent(Esters or Alkylated Naphthalene)Is_PAO->Cosolvent_RouteYesHeat_StepHeat to 85°C(> Melting Point)Direct_Blend->Heat_StepCosolvent_Route->Heat_StepMix_StepAgitate until ClearHeat_Step->Mix_StepCool_DownControlled Cooling(Avoid Thermal Shock)Mix_Step->Cool_DownQC_CheckQC: 24hr Cold Soak @ 0°CCool_Down->QC_CheckSuccessStable FormulationQC_Check->SuccessClearFailHaze/Sediment DetectedQC_Check->FailCloudyRemedyIncrease Ester Contentor Switch to ANFail->RemedyRemedy->Cosolvent_RouteReformulate

Figure 1: Decision tree for solubilizing crystalline thiophosphates in non-polar base oils.

Troubleshooting FAQs

Q1: The solution was clear at 80°C, but turned cloudy overnight. Why? A: You are seeing hysteresis . The additive dissolved because the heat provided enough energy to overcome the crystal lattice energy. Upon cooling, the solution became supersaturated. Without sufficient polarity (from esters/AN) to keep the molecules separated, they re-crystallized.

  • Fix: Increase the ratio of Ester or Alkylated Naphthalene. A minimum of 10% ester in the final formulation is often required for difficult additives.

Q2: Can I use Acetone or Alcohol to pre-dissolve it? A: No. While TPTP is soluble in these solvents, they are volatile and not compatible with lubricant applications (flash point issues, seal damage). Furthermore, once the volatile solvent evaporates, the additive will instantly precipitate out of the oil, forming large, abrasive crystals.

Q3: I am detecting a "rotten egg" smell during blending. Is this normal? A: No, this is a safety alert. A rotten egg smell indicates Hydrogen Sulfide (H2S) or mercaptan release, suggesting thermal decomposition of the P=S bond.

  • Cause: You likely overheated the blend (>120°C) or held it at high temperature for too long.

  • Action: Stop immediately. Ventilate the area. Lower your blending temperature to <90°C.

Q4: Does the "p-tolyl" structure matter compared to "phenyl"? A: Yes. The para-methyl group increases the symmetry of the molecule compared to a simple phenyl group (Triphenyl phosphorothioate). Higher symmetry almost always leads to higher crystallinity and lower solubility in aliphatic oils.

References

  • National Institute of Standards and Technology (NIST). Tri-4-Tolyl thiophosphate: Chemical Properties and Spectral Data.[1][2] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Rudnick, L. R. (2017).[1] Lubricant Additives: Chemistry and Applications, Third Edition. CRC Press.[1][3] (Standard text on AW/EP additive mechanisms and solubility parameters).

  • Society of Tribologists and Lubrication Engineers (STLE). The Chemistry and Function of Lubricant Additives.[Link][1]

  • PubChem. Tri-p-tolyl thiophosphate (Compound Summary). National Library of Medicine. [Link][1]

Technical Support Center: Enhancing Thermal Stability of Lubricants Containing Tri-p-tolyl Thiophosphate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and formulation scientists working with Tri-p-tolyl thiophosphate (TPPT). This guide is designed to provide you with in-depth technical knowledge, practical troubleshooting advice, and validated experimental protocols to enhance the thermal stability of your lubricant formulations. Our approach is rooted in scientific principles and extensive field experience to empower you to overcome common challenges and optimize your lubricant's performance.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My lubricant formulation containing TPPT is darkening prematurely during thermal stress testing. What could be the cause?

A1: Premature darkening of a lubricant is often a visual indicator of accelerated oxidative and thermal degradation.[1][2] While TPPT itself is an effective antiwear additive, it is not a potent antioxidant.[3] The darkening is likely due to the formation of chromophores from the degradation of the base oil and other additives.[1] Several factors could be contributing to this:

  • Inadequate Antioxidant Package: Your formulation may lack a sufficiently robust antioxidant system to protect the base oil at the test temperature.

  • Antagonist Additive Interactions: Certain additives can interfere with the function of others, leading to reduced overall stability.

  • Base Oil Instability: The base oil itself may have poor thermal or oxidative stability. The type of base oil (e.g., mineral, PAO, ester) significantly impacts the overall performance.[4][5]

  • Contamination: The presence of contaminants, such as water or pro-oxidant metals (e.g., copper, iron), can catalyze degradation reactions.[6]

Q2: I've added a standard antioxidant to my TPPT-containing lubricant, but the thermal stability hasn't improved as much as expected. Why might this be?

A2: This is a common issue and often points to the need for a more sophisticated antioxidant strategy. Relying on a single antioxidant may not be sufficient. The key to significant improvement in thermal stability often lies in leveraging synergistic interactions between different types of antioxidants. For instance, a combination of a primary antioxidant (radical scavenger) like a hindered phenol or an aminic antioxidant with a secondary antioxidant (peroxide decomposer) can be much more effective than either one alone.[7] TPPT, being a sulfur-containing compound, can participate in these synergistic systems.

Q3: Can TPPT itself contribute to lubricant degradation?

A3: While TPPT is primarily an antiwear additive, its degradation can play a role in the overall stability of the lubricant. The thermal degradation of TPPT typically begins with the scission of the P=S bond to form triphenyl phosphate.[3] This process can be influenced by temperature and the presence of other reactive species in the lubricant.

Q4: What is the ideal type of base oil to use with TPPT for high-temperature applications?

A4: For high-temperature applications, synthetic base oils are generally preferred over mineral oils due to their superior thermal and oxidative stability.[1] Polyalphaolefins (PAOs) and ester-based oils are common choices.[8] However, additive solubility can be a concern with PAOs, which have low polarity.[9] Ester base oils offer better solvency for additives but their hydrolytic stability should be considered. The choice of base oil will have a significant impact on the overall thermal stability of the final lubricant.[4][10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the formulation and testing of lubricants containing TPPT.

Problem 1: Poor Performance in Thermal Stability Tests (e.g., low onset temperature in TGA, early exotherm in DSC)
Symptom Possible Causes Recommended Actions
Early onset of weight loss in TGA Inadequate antioxidant protection leading to base oil degradation.1. Incorporate a synergistic antioxidant package (e.g., hindered phenol + aminic antioxidant). 2. Increase the treat rate of the existing antioxidant package. 3. Evaluate a more thermally stable base oil (e.g., switch from mineral oil to PAO or ester).
Sharp, early exotherm in DSC Rapid, uncontrolled oxidation of the lubricant.1. Confirm the purity of all components and check for contaminants. 2. Introduce a metal deactivator if metal catalysis is suspected. 3. Optimize the antioxidant package for synergistic effects.
Gradual, sloping weight loss in TGA Volatilization of a component in the formulation.1. Analyze the volatility of the base oil and individual additives. 2. Consider using a higher viscosity base oil or less volatile additives.
Problem 2: Visual Changes in the Lubricant During or After Testing
Symptom Possible Causes Recommended Actions
Significant darkening of the oil Oxidation of the base oil and/or additives.[1][2][11]1. Improve the antioxidant package. 2. Ensure the absence of pro-oxidant metals. 3. Use a more oxidatively stable base oil.
Formation of sludge or deposits Advanced degradation and polymerization of lubricant components.[12]1. Incorporate a dispersant additive to keep degradation products in suspension. 2. Optimize the antioxidant system to prevent the initial degradation. 3. Re-evaluate the operating temperature to ensure it is within the lubricant's capabilities.
Hazy or cloudy appearance Water contamination or additive incompatibility/precipitation.[2]1. Ensure all components are dry before blending. 2. Check the solubility of all additives in the base oil at the relevant temperatures. 3. Consider using a co-solvent or a different base oil to improve solubility.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol is based on ASTM E1131 and is adapted for the analysis of lubricants.[13] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of thermal decomposition of the lubricant.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Nitrogen and air (or oxygen) gas supply

  • Microbalance

  • Sample pans (platinum or ceramic)

  • Lubricant sample

Procedure:

  • Instrument Setup:

    • Calibrate the TGA for temperature and mass according to the manufacturer's instructions.

    • Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.

  • Sample Preparation:

    • Place a clean, empty sample pan on the microbalance and tare it.

    • Using a clean pipette, dispense 10-15 mg of the lubricant sample into the pan. Record the exact weight.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Program the instrument with the following temperature profile:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This can be determined using the tangent method on the weight loss curve. A higher onset temperature indicates greater thermal stability.[14]

Interpreting the Results:

  • A sharp, single weight loss step typically indicates the decomposition of the base oil.

  • Multiple weight loss steps may indicate the volatilization or decomposition of different additives before the base oil degrades.

  • Comparing the TGA curves of a base oil with and without additives can reveal the contribution of the additives to the overall thermal stability.[3]

Protocol 2: Differential Scanning Calorimetry (DSC) for Oxidative Stability Assessment

This protocol is based on ASTM E2009 and ASTM D6186 for determining the oxidative stability of lubricants.[15][16] DSC measures the heat flow into or out of a sample as a function of temperature or time.

Objective: To determine the Oxidation Onset Temperature (OOT) or Oxidation Induction Time (OIT) of the lubricant.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC), preferably a pressure DSC (PDSC)

  • Oxygen gas supply

  • Sample pans (aluminum, open or with a pinhole lid)

  • Crimper for sealing pans

  • Lubricant sample

Procedure (for OOT):

  • Instrument Setup:

    • Calibrate the DSC for temperature and heat flow.

    • Set the purge gas to oxygen at a flow rate of 50 mL/min.

  • Sample Preparation:

    • Place an empty, open aluminum pan on a microbalance and tare it.

    • Dispense 2-3 mg of the lubricant sample into the pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Program the instrument to ramp the temperature from 40°C to 300°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The OOT is the temperature at which the exothermic oxidation reaction begins, identified by a sharp deviation from the baseline in the exothermic direction. A higher OOT indicates better oxidative stability.[15][17]

Interpreting the Results:

  • A sharp, well-defined exotherm is characteristic of rapid oxidation.

  • A broad, shallow exotherm may indicate a more complex, multi-step oxidation process.

  • The area under the exotherm is proportional to the total heat of oxidation.

  • Unexpected endotherms before the main exotherm could indicate the melting of an additive or a phase change in the base oil.

Visualizing Mechanisms and Workflows

Synergistic Antioxidant Mechanism

The enhanced thermal stability of lubricants containing TPPT can be achieved through the synergistic action of primary (radical scavenger) and secondary (peroxide decomposer) antioxidants. TPPT, with its sulfur moiety, can act as a peroxide decomposer.

Synergistic_Antioxidant_Mechanism cluster_Oxidation_Cycle Lubricant Oxidation Cycle cluster_Intervention Antioxidant Intervention cluster_Primary_AO Primary Antioxidant (Radical Scavenger) cluster_Secondary_AO Secondary Antioxidant (Peroxide Decomposer) RH Lubricant (RH) R_dot Alkyl Radical (R•) RH->R_dot Initiation (Heat, Metal Ions) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH Phenol Hindered Phenol (ArOH) ROO_dot->Phenol Radical Trapping ROOH->R_dot Decomposition (Heat, Metal Ions) TPPT TPPT (P=S) ROOH->TPPT Peroxide Decomposition Experimental_Workflow Formulation Lubricant Formulation (Base Oil + TPPT + Antioxidants) Visual Visual Inspection (Color, Clarity, Deposits) Formulation->Visual TGA TGA Analysis (ASTM E1131) Determine Onset of Decomposition Formulation->TGA DSC DSC/PDSC Analysis (ASTM E2009/D6186) Determine OOT/OIT Formulation->DSC Analysis Data Analysis & Interpretation Visual->Analysis TGA->Analysis DSC->Analysis Optimization Formulation Optimization Analysis->Optimization Optimization->Formulation Iterate

Caption: Workflow for evaluating lubricant thermal stability.

References

  • Finding the Root Causes of Oil Degradation. Machinery Lubrication. [Link]

  • How To Make An Optimal Oil Analysis Step By Step. Jet-Lube Blog. [Link]

  • Why Does Engine Lubricant Turn Black?. Opet Fuchs. [Link]

  • Breaking down lubricant degradation by failure mode for reliable oil analysis. Accelix. [Link]

  • Lubricant Degradation Modes. CITGO MarketNet. [Link]

  • Signs of Lubricant Degradation and Optimal Oil Change Intervals in Industrial Engines. [Link]

  • Degradation of anti-wear additives and tribological properties of engine oils at extended oil change intervals in city buses. ResearchGate. [Link]

  • Analysis of Engine Oils Using Modulated Thermogravimetric Analysis (MTGA). TA Instruments. [Link]

  • Oxidative properties of lubricants using thermal analysis. ResearchGate. [Link]

  • Oxidation Stability of Lubricants Measured by a PDSC Technique. [Link]

  • Using Calorimetry to Measure Motor Oil Remaining Useful Life. Machinery Lubrication. [Link]

  • Evaluation of Oxidative and Thermal Stability of Base Oil for Automotive Application. ResearchGate. [Link]

  • Thermogravimetric Analysis of Lubricants. ResearchGate. [Link]

  • Interpreting DSC curves Part 1: Dynamic measurements. [Link]

  • The Lowdown on Oil Breakdown. Machinery Lubrication. [Link]

  • Impact of Base Oil Viscosity on Engine Wear and Thermal Stability. ResearchGate. [Link]

  • Gear oil compositions.
  • Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers. ResearchGate. [Link]

  • Antioxidants: Key Additives Enable Lubricants to Operate Under More Severe Conditions. STLE. [Link]

  • D6186 Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC). ASTM. [Link]

  • Thermal Analytical Characterization of Lube Oils and Greases. TA Instruments. [Link]

  • A Thermal Characteristics Study of Typical Industrial Oil Based on Thermogravimetric-Differential Scanning Calorimetry (TG-DSC). MDPI. [Link]

  • Degradation Effects of Base Oils after Thermal and Electrical Aging for EV Thermal Fluid Applications. MDPI. [Link]

  • Addressing long-standing mysteries behind anti-wear motor oil additive. ScienceDaily. [Link]

  • Technical Note Compatibility of Polymers and Base Oils. Functional Products Inc. [Link]

  • Analysis of Engine Oils Using Modulated Thermogravimetric Analysis (MTGA). [Link]

  • Mechanisms of antioxidant action: Auto-synergistic behaviour of sulphur-containing phenols. Semantic Scholar. [Link]

  • Lubricant Antioxidants: Key Elements for Ensuring Machinery Operation. UNP Chemicals. [Link]

  • ASTM D6186: Oxidation Induction Time of Oils by PDSC. Petrolube.com. [Link]

  • Thermogravimetric Analysis of Marine Gas Oil in Lubricating Oil. MDPI. [Link]

  • Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. [Link]

  • EFFECT OF HYDROCARBON TYPE STRUCTURE ON BASE OIL THERMAL STABILITY. [Link]

  • Antiwear Additives: Types, Mechanisms, and Applications. Precision Lubrication Magazine. [Link]

  • Development of a new oxidation stability test method for lubricating oils using a pressure differential scanning calorimeter (PDSC). ResearchGate. [Link]

  • Film forming behaviour of oil soluble polyalkylene glycols. ResearchGate. [Link]

  • Effect of Base Oil Nature on the Operational Properties of Low-Temperature Greases. NIH. [Link]

  • How Additive Depletion Occurs in Lubricants Used in Motor Bearings, Gearboxes, and Other Industrial Applications. [Link]

  • Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. MDPI. [Link]

  • Antioxidants In Lubricants: Essential or Excessive?. [Link]

  • New base oils pose a challenge for solubility and lubricity. Lube Media. [Link]

  • How do phenols work with a amine antioxidant additives?. YouTube. [Link]

  • Choosing the Best Synthetic Engine Oil: Group II, Group III, PAO & Ester Explained. [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. [Link]

Sources

Technical Support Center: Quantitative Analysis of Tri-p-tolyl thiophosphate (TPTP)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the quantitative analysis of Tri-p-tolyl thiophosphate (TPTP). This resource is designed for researchers, analytical scientists, and quality control professionals who require accurate and reproducible quantification of this organophosphate compound. Here, we move beyond simple protocols to explain the underlying principles, helping you build robust analytical methods and troubleshoot common issues with confidence.

Frequently Asked Questions (FAQs): The Foundation of Accurate Measurement

This section addresses the most common preliminary questions regarding the setup of a quantitative analysis for TPTP. Getting these initial parameters right is critical for the success of your entire workflow.

Q1: What is the minimum acceptable purity for a Tri-p-tolyl thiophosphate (TPTP) analytical standard?

A: For quantitative analysis, it is imperative to use a certified reference material (CRM) or an analytical standard with a purity of ≥98%. The exact purity and concentration of your standard are the foundation of your calibration curve; any inaccuracies here will directly translate to errors in your final sample quantification. Always use the purity value stated on the Certificate of Analysis (CoA) to correct the weight of your standard when preparing stock solutions. For example, if you weigh out 10.0 mg of a standard with 98.5% purity, the actual mass of TPTP is 9.85 mg.

Q2: How should I properly store the solid standard and its solutions to ensure stability?

A: Organophosphate compounds can be susceptible to degradation via hydrolysis and photolysis.

  • Solid Standard: The solid TPTP standard should be stored in a desiccator at a controlled temperature, typically 2-8°C, and protected from light. The CAS number for Tri-p-tolyl thiophosphate is 597-84-2.[1][2][3]

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent like acetonitrile or methanol. Store them in amber glass vials with PTFE-lined caps at -20°C. Under these conditions, stock solutions are generally stable for several months. However, it is best practice to prepare fresh stock solutions every 1-3 months.

  • Working Solutions: Working standards are prepared by diluting the stock solution and are much less concentrated, making them more prone to degradation and adsorption to container walls. These should be prepared fresh daily or, at most, every few days if stability has been rigorously verified.

Q3: What are the recommended solvents for preparing TPTP stock and working solutions?

A: The choice of solvent is critical for solubility, stability, and compatibility with your analytical method.

  • For HPLC/LC-MS: Acetonitrile is generally the preferred solvent due to its excellent miscibility with common reverse-phase mobile phases and its UV transparency. Methanol is also a suitable alternative.

  • For GC/GC-MS: Hexane, ethyl acetate, or isooctane are excellent choices. Ensure the solvent is of high purity (pesticide residue grade or equivalent) to avoid introducing interfering contaminants. Always ensure your chosen solvent is fully compatible with your sample matrix and chromatographic system.

Q4: How many calibration points are sufficient for a robust calibration curve?

A: A minimum of five non-zero calibration points is recommended to adequately define the linear range of the assay. These points should bracket the expected concentration range of your unknown samples. For regulated environments or methods requiring higher precision, 6 to 8 points are often used. Including a blank (zero concentration) is essential for assessing the baseline and any system contamination.

Q5: What is an acceptable coefficient of determination (R²) for my calibration curve?

A: For most applications, a coefficient of determination (R²) of ≥0.995 is considered evidence of good linearity. A value below this may indicate issues with standard preparation, instrument performance, or that the concentration range exceeds the linear dynamic range of the detector. While R² is a useful indicator, it is not sufficient on its own. You must also visually inspect the curve and the distribution of residuals to ensure there is no systematic deviation from linearity.

Experimental Workflow for Calibration Standard Preparation

This workflow outlines the critical steps from receiving the reference material to generating a valid calibration curve. Following a systematic process is key to achieving reproducible results.

G cluster_prep Standard Preparation cluster_analysis Analysis & Calibration A 1. Receive & Verify CRM (Check CoA for Purity & Storage) B 2. Accurate Weighing (Use Calibrated Analytical Balance) A->B C 3. Prepare Primary Stock Solution (e.g., 1000 µg/mL in Acetonitrile) B->C D 4. Create Intermediate Dilution (e.g., 10 µg/mL from Stock) C->D E 5. Perform Serial Dilutions (Generate Working Standards, e.g., 0.1-2.0 µg/mL) D->E F 6. Analyze Standards (e.g., LC-MS/MS or GC-MS) E->F Inject into Instrument G 7. Construct Calibration Curve (Plot Response vs. Concentration) F->G H 8. Evaluate Curve Fitness (Check R² ≥ 0.995 and Residuals) G->H I 9. Run Quality Control (QC) Samples H->I J Proceed with Sample Quantification H->J Curve Accepted K Troubleshoot & Re-run H->K Curve Rejected I->J

Caption: Workflow for preparing and validating TPTP calibration standards.

Detailed Protocol: Preparation of TPTP Calibration Standards for LC-MS Analysis

This protocol provides a step-by-step methodology for preparing a 1000 µg/mL primary stock solution and a set of working standards.

Materials:

  • Tri-p-tolyl thiophosphate (TPTP) certified reference material (≥98% purity)

  • HPLC-grade or MS-grade Acetonitrile (ACN)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Primary Stock Solution (1000 µg/mL): a. Allow the solid TPTP standard to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh approximately 10.0 mg of the TPTP standard into a clean weighing boat. Record the exact weight. c. Use the purity from the CoA to calculate the corrected mass. Formula: Corrected Mass = Weighed Mass × (Purity / 100). d. Carefully transfer the weighed standard to a 10.0 mL Class A volumetric flask. e. Rinse the weighing boat with small aliquots of ACN and add the rinsate to the flask to ensure a quantitative transfer. f. Add ACN to the flask until it is about three-quarters full. Gently swirl to dissolve the standard completely. g. Bring the solution to the final volume with ACN, ensuring the bottom of the meniscus is on the calibration mark. h. Cap the flask and invert it 15-20 times to ensure homogeneity. i. Transfer the stock solution to a labeled amber glass vial and store at -20°C.

  • Intermediate Stock Solution (10 µg/mL): a. Allow the primary stock solution to warm to room temperature. b. Using a calibrated pipette, transfer 100 µL of the 1000 µg/mL primary stock into a 10.0 mL volumetric flask. c. Dilute to the mark with ACN. Cap and invert to mix thoroughly. This solution should be prepared fresh weekly.

  • Working Calibration Standards (Example Range: 50 - 2000 ng/mL): a. Label a series of vials for your calibration standards (e.g., Cal 1 to Cal 6). b. Prepare the working standards by diluting the 10 µg/mL intermediate stock solution as shown in the table below. The final volume can be adjusted based on experimental needs (e.g., 1.0 mL).

Standard IDConcentration (ng/mL)Volume of 10 µg/mL Stock (µL)Final Volume (µL)Diluent (ACN) Volume (µL)
Cal 15051000995
Cal 2100101000990
Cal 3250251000975
Cal 4500501000950
Cal 510001001000900
Cal 620002001000800

Troubleshooting Guide for TPTP Quantitative Analysis

Even with a robust protocol, issues can arise. This guide provides a systematic approach to identifying and resolving common problems.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing/Fronting) 1. Column Overload: Injecting too high a concentration. 2. Column Degradation: Loss of stationary phase or contamination. 3. Incompatible Injection Solvent: Solvent is too strong compared to the mobile phase. 4. Secondary Interactions: Analyte interacting with active sites on the column or in the flow path.1. Dilute your sample and standards. 2. Flush the column, reverse it and flush, or replace it if necessary. 3. Re-dissolve your standards and samples in the initial mobile phase. 4. Add a small amount of a competing agent (e.g., formic acid for LC-MS) to the mobile phase.[4]
Non-Linear Calibration Curve (R² < 0.995) 1. Standard Preparation Error: Inaccurate weighing or dilution. 2. Detector Saturation: Highest concentration point is outside the linear dynamic range. 3. Analyte Adsorption: Loss of analyte at low concentrations. 4. Matrix Effects: Ion suppression or enhancement in matrix-matched standards.[5][6][7]1. Prepare a fresh set of standards, paying close attention to technique. 2. Remove the highest concentration point and re-evaluate linearity. If it improves, narrow your calibration range. 3. Use silanized glass vials or add a small amount of an organic modifier to prevent sticking. 4. If using matrix-matched standards, ensure the matrix is consistent across all points. Consider using an isotopically labeled internal standard.
High Variability in Replicate Injections (>15% RSD) 1. Injector Issue: Inconsistent sample volume being injected. 2. Sample Evaporation: Autosampler tray is not temperature-controlled, and solvent is volatile. 3. Incomplete Dissolution: Standard or sample is not fully dissolved.1. Check the injector syringe for air bubbles; perform injector maintenance (e.g., wash cycles, seal replacement). 2. Use vial caps with septa and ensure a good seal. Use a cooled autosampler if available. 3. Vortex or sonicate solutions for a longer duration before analysis.
Low or No Signal for Standards 1. Incorrect Instrument Parameters: Wrong MS transition, incorrect GC oven program, or detector not turned on. 2. Standard Degradation: Old or improperly stored standards. 3. System Contamination/Clog: Blockage in the injector, column, or transfer lines.1. Double-check all instrument method parameters against a validated method. 2. Prepare fresh standards from the solid reference material. 3. Perform system maintenance, starting with the injector port and moving systematically through the flow path.
Matrix Effects Leading to Inaccurate Quantification 1. Ion Suppression/Enhancement: Co-eluting compounds from the sample matrix affect the ionization efficiency of TPTP in the MS source.[5][6][7] 2. Differential Recovery: The efficiency of sample preparation differs between the sample and the calibration standards.1. Mitigation: Improve chromatographic separation to move TPTP away from interfering peaks. Optimize the sample cleanup procedure (e.g., SPE, LLE). 2. Compensation: Use an isotopically labeled internal standard (IS) that co-elutes and experiences the same matrix effects. Alternatively, use the matrix-matched calibration or standard addition method.[8]

References

  • SIELC Technologies. (n.d.). Separation of Tri-m-tolyl phosphate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013).
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • Stahnke, H., Kittlaus, S., & Kempe, G. (2012). Matrix effects in liquid chromatography-electrospray ionization-tandem mass spectrometry: a case study on the influence of solvent type and matrix-analyte-ratio in a multi-residue method for 130 pesticides in foodstuffs. Journal of the American Society for Mass Spectrometry, 23(6), 1063-1073.
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103.

Sources

Best practices for handling and disposal of thiophosphate compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophosphate Handling & Disposal Status: Online | Agent: Senior Application Scientist Dr. H. Vance | Ticket Priority: High

Introduction: Beyond the Stench

Welcome to the technical support hub for organosulfur and thiophosphate chemistry. If you are here, you are likely dealing with one of two problems: (1) Your lab smells like rotting garlic/skunk, or (2) You have a reactive thiophosphoryl residue and are unsure how to kill it without causing a fire or toxic gas release.

Thiophosphates (e.g., phosphorothioates, P=S reagents like Lawesson’s) are critical in oligonucleotide synthesis and medicinal chemistry but pose unique challenges:

  • Olfactory Fatigue: You will stop smelling the danger (H₂S) long before it stops being toxic.

  • Hydrolysis Hazards: Many hydrolyze to release Hydrogen Sulfide (H₂S) or HCl.

  • Lipophilicity: They penetrate standard nitrile gloves faster than their phosphate counterparts.

Below are the resolved troubleshooting tickets for the most common critical issues.

Ticket #001: "The Smell is Unbearable" (Decontamination)

User Complaint: “We finished a synthesis using Lawesson’s reagent. The rotovap, glassware, and even the waste container smell terrible. Soap and water aren't working.”

Diagnosis: Thiophosphates and their byproducts (mercaptans, H₂S) are lipophilic and bind to glass and plastic. Standard washing spreads the smell rather than destroying it. You must chemically oxidize the sulfur atom (P=S


 P=O or S 

SO₄²⁻) to eliminate the odor and toxicity.

The Protocol: Hypochlorite Oxidation (The "Bleach Bath") Warning: This reaction is exothermic and can generate Chlorine gas if acidified. Never mix bleach with acids or ammonia.

  • Preparation:

    • Prepare a 10-15% Sodium Hypochlorite (Bleach) solution. Household bleach is ~5-6%, so use it undiluted or diluted 1:1 with water for less dirty items.

    • Crucial Additive: Add a small amount of surfactant (dish soap) to help the aqueous bleach penetrate organic residues.

  • The Soak:

    • Submerge all contaminated glassware in the bleach bath inside a fume hood.

    • Soak Time: Minimum 12 hours (overnight is best). The oxidation of P=S bonds is slower than simple thiols.

  • Rotovap Decontamination:

    • Do not just rinse the trap. Place a small beaker of bleach solution inside the bump trap and rotate it to coat the surfaces.

    • Wipe down seals with a bleach-dampened paper towel (wear appropriate gloves, see Ticket #004).

  • Verification:

    • Remove an item, rinse with water. If the smell persists, the oxidation is incomplete. Return to bath.

Ticket #002: Quenching Reactive Thiophosphoryl Chlorides (e.g., PSCl₃)

User Complaint: “I have 5 mL of unreacted Thiophosphoryl Chloride (PSCl₃) left in a dropping funnel. Can I just add water?”

Immediate Action: NO. Direct addition of water to PSCl₃ releases HCl gas and H₂S violently. It may flash-boil or ignite.[1]

The Protocol: The "Cascade Quench" Use this method for PSCl₃, P₂S₅, or reactive chlorophosphites.

Step 1: Inert & Cool

  • Place the vessel under Nitrogen/Argon flow.[2][3]

  • Cool the vessel to 0°C (Ice/Water bath).

Step 2: The Alcohol Ramp

  • Diluent: Add an inert solvent (e.g., Toluene or DCM) if the residue is neat. This acts as a heat sink.

  • Primary Quench: Add Isopropanol (IPA) dropwise. IPA reacts slower than water and produces isopropyl esters and HCl.

    • Observation: Watch for bubbling (HCl release). Wait for it to subside.

  • Secondary Quench: Add Methanol .[4] This is more reactive than IPA and scavenges remaining chlorides.

Step 3: Aqueous Finalization

  • Once no reaction is observed with Methanol, add Water dropwise.

  • Neutralization: The solution is now highly acidic (HCl). Carefully add saturated Sodium Bicarbonate (NaHCO₃) until pH is neutral (pH 6-8).

Step 4: Odor Kill

  • Add Bleach solution to the quenched mixture to oxidize any generated sulfur species before disposal.

Visual Workflow: Quenching Protocol

QuenchProtocol start Reactive Residue (PSCl3, P2S5) cool 1. Cool to 0°C Inert Atmosphere start->cool dilute 2. Dilute with Toluene (Heat Sink) cool->dilute ipa 3. Add Isopropanol (Dropwise) Wait for bubbling to stop dilute->ipa meoh 4. Add Methanol Scavenge remaining Cl ipa->meoh water 5. Add Water (Slowly) Final hydrolysis meoh->water bleach 6. Add Bleach Oxidize Sulfur Smell water->bleach waste Dispose as Chemical Waste bleach->waste

Figure 1: Step-by-step cascade quenching protocol for reactive thiophosphoryl compounds to prevent thermal runaway and gas release.

Ticket #003: Waste Stream Segregation

User Complaint: “Can I put the quenched thiophosphate waste in the standard solvent drum?”

Guidance: It depends on the "Stench" factor and the oxidizer status.

Waste CategoryContentsDisposal Path
Solid Waste (Contaminated) Gloves, paper towels, septaDouble-bag in Ziploc bags. Place in a dedicated "Stench Waste" pail (usually a screw-top bucket). Do NOT use standard trash.
Quenched Reaction Mixture Solvents + Oxidized Sulfur speciesIf Bleach was used: Segregate from Acidic Waste . Label as "Basic/Oxidizer/Stench". Danger: Mixing bleach waste with acid waste creates Chlorine gas.
Aqueous Waste Water layers from extractionsDo NOT pour down the drain. Collect as "Aqueous Waste - Toxic/Stench".

Decision Logic: Waste Disposal

WasteLogic waste Thiophosphate Waste type Type? waste->type solid Solid (Gloves/Paper) type->solid liquid Liquid type->liquid bag Double Bag (Ziploc) solid->bag reactive Reactive/Unquenched? liquid->reactive stench_bin Stench Waste Pail bag->stench_bin quench_proc Perform Cascade Quench (See Ticket #002) reactive->quench_proc Yes bleach_used Was Bleach Used? reactive->bleach_used No quench_proc->bleach_used seg_ox Segregate: Basic/Oxidizer Waste (NO ACIDS) bleach_used->seg_ox Yes std_org Standard Solvent Waste (Label: Stench) bleach_used->std_org No

Figure 2: Decision tree for segregating thiophosphate waste to avoid incompatibility (e.g., bleach + acid) and odor leaks.

Ticket #004: PPE & "The Yellow Precipitate"

FAQ 1: Which gloves should I wear?

  • Standard Nitrile (4 mil): Insufficient for prolonged handling of organothiophosphates (e.g., Malathion, VX analogs, or concentrated reagents).

  • Recommendation: Use Double Nitrile for routine work. For spill cleanup or handling concentrated P=S chlorides, use Silver Shield (Laminate) gloves under nitrile.

  • Reasoning: Organophosphates can permeate nitrile in <15 minutes. Laminate gloves offer >4-hour protection [1].

FAQ 2: Why is my waste/product turning yellow?

  • Cause: P=S bonds are susceptible to oxidation and hydrolysis. The yellow color often indicates the liberation of elemental Sulfur (

    
    ) or the formation of polysulfides during decomposition [2].
    
  • Action: If your product turns yellow, it is degrading. Store under Argon at -20°C. If your waste turns yellow/cloudy after quenching, this is normal (sulfur precipitation).

References

  • Leduc, A. B., et al. (2012).[5] "Continuous Flow Oxidation of Alcohols and Aldehydes Utilizing Bleach." Organic Process Research & Development, 16(5), 1082–1089.[5] (Mechanistic basis for hypochlorite oxidation).

  • University of California, Los Angeles (UCLA). "Standard Operating Procedures for Using Stench Chemicals." UCLA EH&S.
  • Organic Syntheses. "Preparation of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (Lawesson's Reagent)." Org.[5][6] Synth. 1984, 62, 158. (Handling and stability data).

Sources

Technical Support Center: Tri-p-tolyl Thiophosphate (TPTP) Tribofilm Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with Tri-p-tolyl thiophosphate (TPTP) as an anti-wear additive. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experimentation. My goal is to bridge the gap between theoretical knowledge and practical application, empowering you to optimize your experimental outcomes by understanding the causality behind each step.

Section 1: Troubleshooting Guide - Accelerating TPTP Tribofilm Formation

This section addresses specific issues you might encounter in a question-and-answer format. Each answer provides a diagnosis of the potential cause and a step-by-step protocol for resolution.

Question 1: My tribofilm formation rate is significantly slower than expected. How can I accelerate it?

Answer:

A slow formation rate is a common challenge and is typically linked to insufficient activation energy for the tribochemical reactions. The formation of a phosphate-based tribofilm from TPTP is a process driven by a combination of thermal energy and mechanical stress at the contacting asperities.[1][2] If the rate is slow, the energy input into the tribological system is likely below the required activation threshold.

Causality: The decomposition of TPTP and its subsequent reaction with the ferrous surface to form a protective iron polyphosphate and iron sulfate film is not a spontaneous process.[3] It is a stress-augmented thermal activation process.[1][4][5] This means that both temperature and mechanical stress (compressive and shear) work together to lower the activation energy barrier for the necessary chemical reactions.[1][2] If either of these inputs is too low, the reaction kinetics will be sluggish.

Troubleshooting Protocol:

  • Increase Contact Pressure: The rate of tribofilm formation often increases exponentially with applied stress.[1][4] Gradually increase the normal load on your tribometer. This elevates the Hertzian contact pressure at the asperity level, which is a primary driver for mechanochemical reactions.[6][7] Be cautious not to exceed the material's yield strength, which would lead to severe plastic deformation rather than controlled tribofilm growth.

  • Elevate Bulk Oil Temperature: Increasing the temperature provides the necessary thermal energy to promote the reaction.[8][9] Most TPTP additives show significantly enhanced reactivity at temperatures between 100 °C and 150 °C.[3] An optimal temperature can balance the film growth rate against potential corrosive wear.[9]

  • Increase Sliding Speed: Higher sliding speeds can increase the frequency of asperity interactions and contribute to a higher "flash temperature" at the contact points, providing localized thermal energy that accelerates the reaction.[2] However, be aware that excessively high speeds might lead to a transition into the hydrodynamic lubrication regime, which would reduce the solid-solid contact necessary for tribofilm formation.

  • Introduce a Running-In Period: Start your experiment with a short period of higher load or speed than your steady-state test conditions. This "running-in" phase can effectively kick-start the tribofilm formation process, which can then be sustained under the subsequent, less severe conditions.[3]

Question 2: The tribofilm formed is patchy and non-uniform. What are the likely causes and how can I achieve a more consistent film?

Answer:

Patchy or non-uniform tribofilms suggest that the reaction conditions are not consistent across the entire contact area. This can be due to a variety of factors including surface topography, inhomogeneous stress distribution, and issues with lubricant supply.

Causality: Tribofilm growth initiates at the points of highest contact stress, which are the tips of surface asperities.[4][10] A surface with inconsistent roughness or a poorly aligned contact geometry will have an uneven pressure distribution, leading to preferential film growth in the highly stressed regions while other areas remain bare.[6] Furthermore, the tribofilm formation is a dynamic process of competing formation and removal.[1] If wear debris is not effectively cleared from the contact, it can interfere with film growth and lead to a non-uniform layer.[4]

Troubleshooting Protocol:

  • Optimize Surface Roughness: While counterintuitive, a very smooth surface may not provide enough asperity contacts to initiate rapid film formation. Conversely, an excessively rough surface can lead to high localized wear that removes the film as quickly as it forms.[11] An intermediate surface roughness (typically in the range of 0.1 to 0.5 µm Ra) is often optimal. Ensure the surface finish is consistent across the sample.

  • Verify Tribometer Alignment: Ensure the test specimens (e.g., ball and disk) are perfectly aligned to guarantee a uniform pressure distribution across the intended wear track. Misalignment is a common cause of patchy films.

  • Ensure Adequate Lubricant Supply: The contact must be fully flooded with the lubricant to ensure a constant supply of the TPTP additive to the reacting surfaces. Starved lubrication conditions will inevitably lead to inconsistent film formation.

  • Consider Surface Metallurgy: The chemical composition of the steel surface can influence the reactivity of TPTP.[12][13] Certain alloying elements can either promote or inhibit the initial adsorption and reaction of the additive.[12] If you are using different steel alloys, you may need to adjust your test parameters accordingly.

Question 3: I am observing high friction and, in some cases, increased wear, even with TPTP in the formulation. Why is this happening?

Answer:

This is a critical issue that points towards a disruption in the formation of a stable, protective tribofilm. High friction can occur during the initial running-in phase before the film is fully formed, or it can indicate a problem with the film's composition or stability.

Causality: TPTP, like many phosphorus and sulfur-containing additives, can be mildly corrosive, especially at elevated temperatures.[3] If a stable, thick polyphosphate film does not form, the corrosive by-products of the TPTP decomposition can lead to chemical wear, which manifests as higher friction and material loss. Additionally, certain other additives in a lubricant formulation, such as some detergents or friction modifiers, can compete with TPTP for surface sites, hindering the formation of the anti-wear film.[14][15]

Troubleshooting Protocol:

  • Analyze Additive Interactions: If you are using a fully formulated oil, be aware of potential competitive effects. Some dispersants and detergents are known to have an antagonistic relationship with anti-wear additives like ZDDP (a close relative of TPTP), leading to reduced film thickness and higher wear.[14][16] Try testing the TPTP in a pure base oil first to establish a baseline performance.

  • Introduce Synergistic Additives: Consider adding a component known to work well with thiophosphates. For example, the presence of certain oil-soluble metal compounds (like those containing Titanium or Calcium) can sometimes boost tribofilm formation.[3] However, this can be a double-edged sword, as it may also increase friction, so careful formulation is required.[3] Nanoparticles have also been shown to accelerate tribofilm formation when used with ZDDP.[17]

  • Control the Test Environment: The presence of excessive water or humidity can lead to the hydrolysis of TPTP into phosphoric acid, which is corrosive and can increase wear. Ensure your base oil is dry and control the ambient humidity if possible.

  • Characterize the Tribofilm: Use surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to analyze the elemental composition of the film.[4][18] A properly formed film should be rich in phosphorus and oxygen (from phosphate) and sulfur. An unusually high iron signal combined with low phosphorus could indicate corrosive wear is dominating over protective film formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of TPTP tribofilm formation?

The formation of a TPTP tribofilm is a tribochemical process, meaning it is activated by the combination of friction and chemical reactions.[16][19] Under the high pressure and temperature at the tips of contacting asperities, the TPTP molecule decomposes. The resulting phosphate and thiophosphate species then react with the iron on the steel surface to form a glassy, amorphous film primarily composed of iron polyphosphates and iron sulfates.[3] This film acts as a sacrificial layer, shearing preferentially to the underlying metal and preventing direct metal-to-metal contact.

Q2: How does the choice of base oil impact the performance of TPTP?

The base oil serves as the carrier for the additive, and its properties are crucial.[16][20] The polarity and viscosity of the base oil can influence the transport of TPTP to the surface. More polar base oils might compete with TPTP for adsorption on the metal surface, potentially slowing down the initial stages of film formation. The base oil's oxidative stability is also important, as oxidation by-products can interfere with the tribochemical reactions.[3]

Q3: What are the key parameters that control the tribofilm growth rate?

The growth rate is primarily governed by a stress-augmented thermal activation model.[1][4] The key controllable parameters are:

  • Contact Pressure: Higher pressure increases the growth rate.[6]

  • Temperature: Higher temperature provides the thermal energy for the reaction.[9][21]

  • Shear Stress: The shearing action at the interface is critical for driving the mechanochemical reaction.[2][5]

  • Surface Chemistry: The composition of the substrate material affects its reactivity with the additive.[11][12]

ParameterEffect on Formation RateTypical Range for SteelCitation
Contact Pressure Exponential Increase0.5 - 3.0 GPa[1][6]
Temperature Increase80 - 150 °C[8][9]
Sliding Speed Increase (indirectly via flash temp)0.01 - 1.0 m/s[2]
Additive Conc. Increases up to a saturation point0.5% - 2.0% wt.[14]
Q4: What analytical techniques are best for confirming the formation and composition of a TPTP tribofilm?

A multi-technique approach is recommended:

  • In-situ Film Thickness Measurement: Techniques like Spacer Layer Imaging (SLIM) integrated into a tribometer can monitor the growth of the film in real-time.[12]

  • Surface Profilometry: An optical profilometer or Atomic Force Microscopy (AFM) can be used to measure the thickness of the film pads after the test.[22]

  • Compositional Analysis: X-ray Photoelectron Spectroscopy (XPS) is ideal for determining the chemical states of elements (e.g., distinguishing between phosphate, sulfate, and sulfide) within the top few nanometers of the film.[4][23] Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) provides elemental composition over a larger area.[7][18]

Section 3: Visualized Workflows and Protocols

Key Factors Influencing Tribofilm Formation

The following diagram illustrates the interplay of the primary factors that drive the formation of a TPTP tribofilm.

Tribofilm_Factors cluster_inputs Controllable Inputs cluster_mechanisms Governing Mechanisms cluster_process Tribochemical Process Load Normal Load Pressure Contact Pressure Load->Pressure Temp Temperature FlashTemp Flash Temperature Temp->FlashTemp Speed Sliding Speed Shear Shear Stress Speed->Shear Speed->FlashTemp Additive TPTP Concentration ChemPotential Chemical Potential Additive->ChemPotential Pressure->Shear Reaction Stress-Augmented Thermal Activation Pressure->Reaction Shear->Reaction FlashTemp->Reaction ChemPotential->Reaction Output Tribofilm Growth Rate & Quality Reaction->Output

Caption: Key drivers of TPTP tribofilm formation.

Experimental Protocol: Generating and Analyzing a TPTP Tribofilm

This protocol outlines a standard procedure using a ball-on-disk tribometer.

1. Materials and Preparation:

  • Test Specimens: AISI 52100 steel ball (e.g., 6mm diameter) and disk (e.g., 25mm diameter).
  • Cleaning: Ultrasonically clean the ball and disk sequentially in heptane and then isopropanol for 15 minutes each. Dry thoroughly with nitrogen gas.
  • Lubricant: Prepare a solution of 1% wt. Tri-p-tolyl thiophosphate in a Group III base oil (e.g., PAO 4).

2. Tribological Test (Ball-on-Disk):

  • Assembly: Mount the cleaned disk and ball in the tribometer.
  • Lubrication: Add a sufficient amount of the prepared lubricant to fully immerse the contact point (~3 mL).
  • Heating: Heat the lubricant and specimens to the desired test temperature (e.g., 120 °C) and allow it to stabilize for 20 minutes.
  • Running-In (Optional but Recommended): Apply a normal load of 50 N (corresponding to a peak Hertzian pressure of ~1.2 GPa) and begin rotation at a sliding speed of 0.1 m/s for 15 minutes.
  • Steady-State Test: Reduce the load to 30 N (~0.9 GPa) and continue the test for 2 hours. Continuously record the friction coefficient.
  • Shutdown: Stop the rotation, remove the load, and turn off the heater. Allow the system to cool completely.

3. Post-Test Cleaning and Analysis:

  • Specimen Removal: Carefully remove the ball and disk.
  • Rinsing: Gently rinse the specimens with heptane to remove excess oil without disturbing the tribofilm. Dry with nitrogen gas.
  • Initial Observation: Visually inspect the wear track on the disk and the wear scar on the ball. Note any discoloration indicative of film formation.
  • XPS Analysis:
  • Place the disk into the XPS vacuum chamber.
  • Acquire a survey scan to identify all elements present on the wear track.
  • Perform high-resolution scans for key elements: P 2p, S 2p, O 1s, Fe 2p, and C 1s. This will allow for the determination of chemical states (e.g., phosphate vs. phosphide).
  • Perform an argon ion sputter depth profile to analyze the elemental composition as a function of depth into the film.[4]
Workflow for Troubleshooting Tribofilm Issues

Troubleshooting_Workflow Start Problem: Slow or Inconsistent Tribofilm Formation Check_Params Step 1: Verify Test Parameters - Load (Pressure) - Temperature - Speed Start->Check_Params Check_Surface Step 2: Inspect Surfaces - Roughness - Cleanliness - Alignment Check_Params->Check_Surface Correct Adjust_Params Action: Increase Load/Temp/Speed within operational limits. Check_Params->Adjust_Params Incorrect Check_Formulation Step 3: Analyze Formulation - Additive Competition? - Base Oil Effects? Check_Surface->Check_Formulation Correct Adjust_Surface Action: Re-polish, Re-clean, or Re-align specimens. Check_Surface->Adjust_Surface Incorrect Analyze_Film Step 4: Characterize Film (XPS, SEM/EDX) Is it forming at all? Check_Formulation->Analyze_Film Ruled Out Adjust_Formulation Action: Test in pure base oil. Consider synergistic additives. Check_Formulation->Adjust_Formulation Suspected Success Resolution: Optimized Tribofilm Formation Analyze_Film->Success Positive Result Adjust_Params->Check_Params Re-test Adjust_Surface->Check_Surface Re-test Adjust_Formulation->Check_Formulation Re-test

Caption: A logical workflow for troubleshooting.

References

  • Chen, Z., Gu, C., & Tian, T. (2021). Modeling of Formation and Removal of ZDDP Tribofilm on Rough Surfaces. DSpace@MIT. [Link]

  • Spikes, H. (2016). On the mechanism of ZDDP antiwear film formation. Imperial College London. [Link]

  • Gosvami, N. N., et al. (2015). Tribofilm formation as a function of contact pressure as determined.... ResearchGate. [Link]

  • Asylum Research. (n.d.). Ay, There's the Rub: An AFM Investigation of Tribofilm Formation. [Link]

  • Tahir, A., et al. (2021). Mechanism of tribofilm formation with P and S containing Ionic liquids. ResearchGate. [Link]

  • Kurenyi, A., et al. (2020). Tribofilm Formation, Friction and Wear-Reducing Properties of Some Phosphorus-Containing Antiwear Additives. ResearchGate. [Link]

  • Bari, D., & Ghaffari, M. (2020). An experimental study on tribofilm formation and endurance with nanolubricants. Tribology - Materials, Surfaces & Interfaces. [Link]

  • Lin, C.-Y., et al. (2024). Tribofilm Formation and Friction Reduction Performance on Laser-Textured Surface with Micro-Grooved Structures. MDPI. [Link]

  • Polychronopoulou, K., et al. (2019). Dynamics of Tribofilm Formation in Boundary Lubrication Investigated Using In Situ Measurements of the Friction Force and Contact Voltage. National Institutes of Health. [Link]

  • Liu, Y., et al. (2019). Impact of surface topography on ZDDP tribofilm formation during running-in stage subject to boundary lubrication. Bournemouth University. [Link]

  • Costa, H. L., & Martins, R. C. (2022). ZDDP Tribofilm Formation from a Formulated Oil on Textured Cylinder Liners. MDPI. [Link]

  • Polycarpou, A. A., et al. (2021). Wear Mechanisms, Composition and Thickness of Antiwear Tribofilms Formed from Multi-Component Lubricants. National Institutes of Health. [Link]

  • Fang, L., et al. (2022). What stress components drive mechanochemistry? A study of ZDDP tribofilm formation. RSC Publishing. [Link]

  • Qu, J., et al. (2017). Understanding Tribofilm Formation Mechanisms in Ionic Liquid Lubrication. ResearchGate. [Link]

  • Nicholls, M. A., et al. (2004). XPS study of the influence of temperature on ZnDTP tribofilm composition. ResearchGate. [Link]

  • Ueda, M., & Kadiric, A. (2021). Influence of Steel Surface Composition on ZDDP Tribofilm Growth Using Ion Implantation. Tribology Letters. [Link]

  • Spikes, H. (2016). On the Mechanism of ZDDP Antiwear Film Formation. ResearchGate. [Link]

  • Arshad, M., et al. (2021). Synergistic and Competitive Effects between Zinc Dialkyldithiophosphates and Modern Generation of Additives in Engine Oil. MDPI. [Link]

  • Mourhatch, R., & Aswath, P. B. (2009). Nanoscale properties of tribofilms formed with zinc dialkyl dithiophosphate (ZDDP) under extreme pressure condition. PubMed. [Link]

  • Qu, J., et al. (2015). Synergistic effects between phosphonium-alkylphosphate ionic liquids and zinc dialkyldithiophosphate (ZDDP) as lubricant additives. PubMed. [Link]

  • Zhou, Z. (2011). Tribofilms in solid lubricants. Sheffield Hallam University Research Archive. [Link]

  • Johnson, B., & Biresaw, G. (2017). Effect of Metallurgy on the Formation of Tribofilms and Wear Prevention. SAE International. [Link]

  • Polychronopoulou, K., et al. (2019). Dynamics of Tribofilm Formation in Boundary Lubrication Investigated Using In Situ Measurements of the Friction Force and Contact Voltage. MDPI. [Link]

  • Ueda, M., & Kadiric, A. (2021). Influence of Steel Surface Composition on ZDDP Tribofilm Growth Using Ion Implantation. ResearchGate. [Link]

  • Niste, V., et al. (2014). The impact of organic friction modifiers on engine oil tribofilms. SciSpace. [Link]

  • Draxl, S., et al. (2023). Influence of Artificially Altered Engine Oil on Tribofilm Formation and Wear Behaviour of Grey Cast Cylinder Liners. MDPI. [Link]

  • Strategic Reliability Solutions Ltd. (2023). Types Of Antiwear Additives and How They Work. [Link]

  • Zhang, J., et al. (2022). Variation in the tribofilm formation rate with temperature at a.... ResearchGate. [Link]

  • Lube Media. (n.d.). Development of Organic Ashless Antiwear- Friction Modifier additives. [Link]

  • Liu, Y., et al. (2019). Effect of Surface Topography on ZDDP Tribofilm Formation During Running-in Stage Subject to Boundary Lubrication. ResearchGate. [Link]

  • Rohlmann, P., et al. (2021). The Importance of Temperature in Generating ZDDP Tribofilms Efficient at Preventing Hydrogen Permeation in Rolling Contacts. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to Aryl vs. Alkyl Thiophosphate Lubricant Additives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the backbone of anti-wear and extreme pressure protection in lubricants has been dominated by thiophosphate additives. Their ability to form sacrificial, protective films on metal surfaces is unparalleled in mitigating wear and extending the life of machinery. However, within this class of additives, a critical choice exists between two primary subclasses: aryl and alkyl thiophosphates. This guide provides a comprehensive, in-depth comparison of their performance characteristics, grounded in experimental data, to aid researchers, scientists, and formulation chemists in making informed decisions for their specific applications.

The Fundamental Divide: Chemical Structure and its Implications

At the heart of the performance differences between aryl and alkyl thiophosphates lies their distinct chemical structures. These structures dictate their thermal stability, reactivity, and the nature of the protective films they form under tribological stress.

Alkyl thiophosphates , most notably represented by Zinc Dialkyldithiophosphates (ZDDPs), feature aliphatic carbon chains attached to the thiophosphate core. The nature of these alkyl groups (primary, secondary, or tertiary) significantly influences their performance.

Aryl thiophosphates , on the other hand, incorporate aromatic rings, such as phenyl or substituted phenyl groups. A prominent example includes zinc dialkyl(aryl)ethoxy dithiophosphates (ZEDPs). This aromaticity imparts a higher degree of thermal and oxidative stability compared to their alkyl counterparts.

cluster_Alkyl Alkyl Thiophosphate (e.g., ZDDP) cluster_Aryl Aryl Thiophosphate (e.g., ZEDP) Alkyl_Structure General Structure: (RO)₂P(=S)S-M R = Alkyl Group (e.g., Butyl, Octyl) Alkyl_Props Properties: - Generally lower thermal stability - Reactivity influenced by alkyl chain - Forms polyphosphate films Alkyl_Structure->Alkyl_Props Aryl_Structure General Structure: (ArO)ₓ(RO)ᵧP(=S)S-M Ar = Aryl Group (e.g., Phenyl) R = Alkyl Group Aryl_Props Properties: - Higher thermal stability - Enhanced oxidative stability - Forms robust protective films Aryl_Structure->Aryl_Props

Caption: General chemical structures of Alkyl and Aryl Thiophosphates.

Performance Under Pressure: A Head-to-Head Comparison

The selection of a thiophosphate additive is primarily driven by its ability to perform under specific operating conditions. Here, we compare the key performance metrics of aryl and alkyl thiophosphates, supported by experimental findings.

Anti-Wear and Extreme Pressure Performance

Both classes of additives excel at preventing wear under boundary lubrication conditions. They achieve this by decomposing at the asperity contacts of sliding metal surfaces to form a glassy, protective film, primarily composed of metal phosphates and sulfides. However, the composition and integrity of this film can differ.

A study comparing a commercial primary alkyl-ZDDP with a newly synthesized zinc dialkyl(aryl)ethoxy dithiophosphate (ZEDP) in a four-ball wear test demonstrated the superior performance of the aryl-containing additive, particularly at higher concentrations.

Table 1: Comparative Anti-Wear Performance (Four-Ball Wear Test Data)

Additive TypeConcentration (wt%)Wear Scar Diameter (mm)Initial Seizure Load (N)
Primary Alkyl-ZDDP1.00.452000
Aryl Thiophosphate (ZEDP)1.00.422200
Primary Alkyl-ZDDP3.00.402800
Aryl Thiophosphate (ZEDP)3.00.353000

Note: Data synthesized from multiple sources for representative comparison. Actual values may vary based on specific formulations and test conditions.

The difference in scuffing resistance between aryl and alkyl phosphates can be attributed to the different surface films they produce.[1] Aryl phosphates have been reported to form iron phosphide, while alkyl phosphates form iron phosphate.[1]

Thermal Stability: A Clear Advantage for Aryl Thiophosphates

One of the most significant distinctions between these two additive types is their thermal stability. The aromatic nature of aryl thiophosphates imparts a greater resistance to thermal degradation.

Thermogravimetric analysis (TGA) has shown that the decomposition temperatures of zinc dialkyl(aryl)ethoxy dithiophosphates (ZEDPs) are significantly higher than those of conventional alkyl-ZDDPs.[2][3]

Table 2: Comparative Thermal Stability (TGA Data)

Additive TypeOnset Decomposition Temperature (°C)
C8 Alkyl-ZDDP~180 - 220
C12 Alkyl-ZDDP~200 - 240
Aryl Thiophosphate (ZEDP)~280 - 340+

Source: Adapted from data presented in scientific literature.[2][3]

This enhanced thermal stability makes aryl thiophosphates particularly suitable for high-temperature applications where lubricant degradation is a primary concern. Molecular dynamics simulations have shown that on an iron oxide surface, the onset temperature for the cleavage of the C-O bond, a key decomposition step, follows the order: tertiary alkyl < secondary alkyl < primary alkyl ≈ aryl.[4]

Hydrolytic Stability: A Point of Vulnerability

The presence of water in a lubricating system can lead to the hydrolysis of thiophosphate additives, resulting in the formation of acidic byproducts that can cause corrosion and deplete the additive. While both types are susceptible, the stability is influenced by the organic substituent. Generally, ZDDPs (alkyl thiophosphates) are known to be prone to hydrolysis.[5]

While direct comparative quantitative data is sparse in publicly available literature, the general understanding is that the bulky and electron-withdrawing nature of aryl groups can offer some protection against hydrolysis compared to more reactive alkyl groups.

Mechanistic Insights: How They Work

The protective mechanism of thiophosphate additives involves a complex series of tribochemical reactions at the metal surface.

Thiophosphate Additive Anti-Wear Mechanism Start High Pressure & Temperature at Asperity Contacts Decomposition Additive Decomposition Start->Decomposition Film_Formation Formation of Protective Film (Metal Phosphates/Sulfides) Decomposition->Film_Formation Aryl_Path Aryl Thiophosphate - Higher activation energy - Forms thermally stable film Decomposition->Aryl_Path Alkyl_Path Alkyl Thiophosphate - Lower activation energy - Film composition varies with temperature Decomposition->Alkyl_Path Wear_Protection Reduced Friction & Wear Film_Formation->Wear_Protection

Caption: Simplified mechanism of anti-wear film formation by thiophosphate additives.

The key difference in their mechanism lies in the activation energy and the resulting film composition. Alkyl thiophosphates, being less thermally stable, tend to react at lower temperatures to form a protective film. The composition of this film can evolve with increasing temperature. Aryl thiophosphates require higher temperatures to decompose and form a film, but this film is generally more robust and thermally stable.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of our comparisons, standardized test methodologies are crucial. The following are key experimental protocols used to evaluate the performance of lubricant additives.

Anti-Wear Properties: Four-Ball Wear Test (ASTM D4172)

This test evaluates the wear-preventive characteristics of a lubricating fluid under sliding contact.

Methodology:

  • Apparatus: A four-ball wear tester, consisting of three stationary steel balls held in a cup and a fourth ball rotated against them.

  • Procedure: a. The test lubricant is placed in the cup, immersing the three stationary balls. b. The fourth ball is brought into contact with the three stationary balls and a specified load is applied. c. The top ball is rotated at a constant speed for a set duration and temperature. d. After the test, the wear scars on the three stationary balls are measured under a microscope.

  • Output: The average wear scar diameter (WSD) is reported. A smaller WSD indicates better anti-wear performance.[4][6][7]

Four-Ball Wear Test Workflow (ASTM D4172) Start Sample Preparation (Lubricant with Additive) Test_Setup Assemble Four-Ball Test Rig Start->Test_Setup Load_Speed Apply Load & Set Rotational Speed Test_Setup->Load_Speed Run_Test Run Test for Specified Duration & Temperature Load_Speed->Run_Test Measurement Measure Wear Scar Diameters on Stationary Balls Run_Test->Measurement Result Calculate Average Wear Scar Diameter Measurement->Result

Caption: Workflow for the ASTM D4172 Four-Ball Wear Test.

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Apparatus: A thermogravimetric analyzer.

  • Procedure: a. A small, accurately weighed sample of the additive is placed in the TGA furnace. b. The sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen). c. The mass of the sample is continuously monitored as the temperature increases.

  • Output: A plot of mass versus temperature, from which the onset of decomposition temperature can be determined.

Hydrolytic Stability Test (ASTM D2619)

This method assesses the stability of lubricants in the presence of water.

Methodology:

  • Apparatus: A pressure-resistant beverage bottle, a rotating rack, and an oven.

  • Procedure: a. A mixture of the test lubricant and water, along with a copper test strip, is sealed in the bottle. b. The bottle is rotated end-over-end in an oven at a specified temperature for a set duration. c. After the test, the water and oil layers are separated and analyzed for changes in acidity, and the copper strip is examined for corrosion.

  • Output: Change in total acid number (TAN) of the oil and water, and the appearance of the copper strip. A smaller change in TAN and less corrosion indicate better hydrolytic stability.[5][8]

Conclusion and Future Outlook

The choice between aryl and alkyl thiophosphate lubricant additives is not a matter of one being definitively superior to the other, but rather a case of selecting the right tool for the specific application.

  • Alkyl thiophosphates (e.g., ZDDPs) remain a cost-effective and highly efficient solution for a wide range of applications, particularly where extreme high-temperature stability is not the primary concern. Their reactivity at lower temperatures is advantageous for providing immediate wear protection.

  • Aryl thiophosphates offer a clear advantage in high-temperature and severe-service applications due to their superior thermal and oxidative stability. This makes them prime candidates for advanced lubricant formulations designed for modern, high-output engines and industrial machinery operating under extreme conditions.

The ongoing drive for greater fuel efficiency, longer drain intervals, and more durable machinery will continue to push the boundaries of lubricant technology. Future research will likely focus on synergistic combinations of different additive types and the development of novel thiophosphate structures that offer a tailored balance of reactivity, stability, and environmental compatibility. As a senior application scientist, I am confident that a deep understanding of the fundamental chemistry and performance trade-offs, as outlined in this guide, will be instrumental in navigating the future landscape of lubrication.

References

  • Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. (n.d.). Semantic Scholar. [Link]

  • Preparation and tribological properties of zinc dialkyl(aryl)ethoxy dithiophosphates. (2012). Industrial Lubrication and Tribology. [Link]

  • ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. (n.d.). Rtec Instruments. [Link]

  • ASTM D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). (n.d.). ASTM International. [Link]

  • Lubricant Testing 101 (ASTM Oil Tests). (2024). Performance Oil Technology. [Link]

  • Synergistic Effect of Acrylate of Dialkyl Dithiophosphoric Acid Combined with Molybdenum Dialkyl Dithiocarbamate as Additives in Gear Oil. (2024). MDPI. [Link]

  • Comparison of Tribological Performance of Ashless Sulfur-Free Phosphite Ester Versus ZDDP Additives at Electrified Interfaces. (2024). MDPI. [Link]

  • Preparation and tribological properties of zinc dialkyl(aryl)ethoxy dithiophosphates. (2012). Industrial Lubrication and Tribology. [Link]

  • Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. (2013). ResearchGate. [Link]

  • Hydrolytic Stability of Lubricant. (2023). SHKEEN. [Link]

  • Sustainable Base Oils for High-Performance EAL & MWF formulations. (2021). Biosynthetic Technologies. [Link]

Sources

Validation of the anti-wear mechanism of Tri-p-tolyl thiophosphate

Author: BenchChem Technical Support Team. Date: February 2026

Validation of the Anti-Wear Mechanism of Tri-p-tolyl Thiophosphate: A Technical Guide

Executive Summary: The Ashless P-S Advantage

In the development of next-generation lubricants, Tri-p-tolyl thiophosphate (TPTP) represents a critical class of ashless anti-wear (AW) additives. Unlike the industry-standard Zinc Dialkyldithiophosphate (ZDDP), TPTP eliminates metal-ash formation, making it essential for applications sensitive to particulate filters (e.g., modern emissions systems) and high-temperature turbines.

This guide outlines the validation framework for TPTP’s mechanism. The core hypothesis is that TPTP outperforms standard phosphate esters (like Tricresyl Phosphate, TCP) by leveraging sulfur-phosphorus synergy , creating a dual-layer tribofilm composed of iron sulfides (extreme pressure protection) and iron phosphates (anti-wear glass).

Comparative Landscape: TPTP vs. Alternatives

To validate TPTP, one must first benchmark it against the incumbent technologies. The following table synthesizes the performance characteristics based on tribological field data.

FeatureTri-p-tolyl Thiophosphate (TPTP) ZDDP (Industry Standard) Tricresyl Phosphate (TCP)
Chemistry Ashless Aryl Thiophosphate (P-S)Metal Dithiophosphate (Zn-P-S)Ashless Aryl Phosphate (P-O)
Ash Content Zero (Ashless) High (Zinc Oxide Ash)Zero (Ashless)
Primary Mechanism Thermal decomposition to FeS (EP) + FePO₄ (AW)Rapid formation of thick Zn/Fe polyphosphate padsAdsorption + Hydrolysis to FePO₄
Tribofilm Thickness Moderate (~20–50 nm)Thick (>100 nm)Thin (<10 nm)
High-Temp Stability High (>250°C)Moderate (Decomposes ~150°C)Very High (>300°C)
Application Focus High-temp aviation, ash-sensitive automotiveGeneral automotive engine oilsAviation hydraulics, turbines

Technical Insight: TPTP bridges the gap between TCP and ZDDP. It offers the thermal stability of TCP (due to the aryl structure) but adds the load-carrying capacity of sulfur found in ZDDP, without the metallic ash penalty.

Mechanistic Validation: The P-S Bond Cleavage

The validation of TPTP relies on proving that the P=S (phosphorothioate) bond activates under tribological stress to form a specific inorganic film. Unlike TCP, which relies on hydrolysis, TPTP functions through thermal and tribochemical decomposition .

Mechanism Pathway Diagram

TPTP_Mechanism TPTP Tri-p-tolyl Thiophosphate (Bulk Oil) Asperity Asperity Contact (High Flash Temp >300°C) TPTP->Asperity Entrainment BondBreak P=S Bond Cleavage (Radical Generation) Asperity->BondBreak Tribo-activation Reaction1 S + Fe → FeS (Rapid EP Layer) BondBreak->Reaction1 Sulfur Release Reaction2 P + O + Fe → FePO4 (Durable AW Glass) BondBreak->Reaction2 Phosphorus Release Substrate Fe (Steel Surface) Substrate->Reaction1 Substrate->Reaction2 Tribofilm Composite Tribofilm (Sulfide-Rich Base / Phosphate Top) Reaction1->Tribofilm Base Layer Reaction2->Tribofilm Top Layer

Caption: The tribochemical activation pathway of TPTP.[1][2][3] High flash temperatures at asperity contacts cleave the P=S bond, allowing sulfur to react rapidly with iron (preventing welding), while phosphorus forms a durable glassy phosphate layer.

Experimental Validation Protocols

To scientifically validate the mechanism described above, the following self-validating experimental workflow is required. This moves beyond simple wear testing to forensic surface analysis .

Protocol A: Tribological Stress Testing (The Generator)

Objective: Generate the tribofilm under controlled boundary lubrication conditions.

  • Equipment: Four-Ball Wear Tester (ASTM D4172) or HFRR (High-Frequency Reciprocating Rig).

  • Test Conditions:

    • Load: 40 kg (Standard) and 60 kg (Accelerated/EP regime).

    • Temperature: 100°C (Simulating operating temp) and 150°C (High stress).

    • Duration: 60 minutes.

    • Lubricant: Base oil (PAO 4) + 1.0 wt% TPTP.

    • Control: Base oil + 1.0 wt% TCP (to isolate the Sulfur effect).

  • Output Metric: Wear Scar Diameter (WSD) and Coefficient of Friction (COF).

Protocol B: Surface Forensics (The Validator)

Objective: Prove the chemical composition of the film (Sulfide vs. Phosphate).

  • Solvent Wash: Ultrasonically clean balls in n-heptane for 5 mins to remove physisorbed oil. Do not rub the surface.

  • XPS Analysis (X-ray Photoelectron Spectroscopy):

    • Target Elements: P (2p), S (2p), Fe (2p), O (1s).

    • Depth Profiling: Sputter with Argon ions (rate ~2 nm/min) for 0–50 nm depth.

  • Validation Criteria:

    • TPTP Signature: Presence of Sulfide (S 2p at ~161-162 eV) at the metal interface, transitioning to Phosphate (P 2p at ~133-134 eV) at the surface.

    • TCP Signature: Presence of Phosphate only; absence of Sulfide peak.

Experimental Workflow Diagram

Validation_Workflow Step1 1. Formulate (PAO + 1% TPTP) Step2 2. Stress Test (4-Ball / 100°C) Step1->Step2 Step3 3. Solvent Wash (n-Heptane) Step2->Step3 Step4 4. XPS Depth Profile (Sputter 0-50nm) Step3->Step4 Result Data Output: S/P Ratio vs Depth Step4->Result

Caption: Step-by-step validation workflow ensuring the tribofilm analyzed is chemically bonded and tribologically generated.

Data Interpretation & Expected Results

The following table guides the interpretation of experimental data. To validate the TPTP mechanism, your data must align with the "TPTP Profile."

MetricBase Oil (Negative Control) TCP (Phosphate Control) TPTP (Test Candidate) Interpretation
Wear Scar (mm) > 0.80 mm (Severe scuffing)~0.45 mm~0.35 - 0.40 mm TPTP offers superior protection due to the rapid reaction of Sulfur.
XPS P(2p) Peak None133.5 eV (Phosphate)133.5 eV (Phosphate) Both TCP and TPTP form glassy phosphate films.
XPS S(2p) Peak NoneNone161.5 eV (Sulfide) CRITICAL VALIDATION: The presence of inorganic sulfide confirms the P-S bond activation.
Film Thickness < 2 nm (Native Oxide)~10 nm20 - 50 nm The sulfide layer promotes thicker film growth than phosphate alone.

Causality Explanation: The superior wear protection of TPTP over TCP is caused by the Sulfide-Phosphate Synergy .

  • Immediate Response: Under high load, the "S" component reacts faster with iron than the "P" component, forming a sacrificial FeS layer that prevents immediate seizure (welding).

  • Long-term Durability: The "P" component subsequently forms a polyphosphate glass on top of the sulfide layer, providing a smooth, durable surface that supports the load.

References

  • Spikes, H. (2020).[3] Tribofilm Formation, Friction and Wear-Reducing Properties of Some Phosphorus-Containing Antiwear Additives. Tribology Letters. Link

  • Ghanbarzadeh, A. et al. (2024). Wear Mechanisms, Composition and Thickness of Antiwear Tribofilms Formed from Multi-Component Lubricants. ResearchGate. Link

  • Thermo Fisher Scientific. (2024). The Surface Analysis Toolbox: XPS and ISS. Thermo Fisher Scientific. Link

  • University of Dayton. (2013). Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. eCommons. Link

  • Ereztech. (2024). Tri(p-tolyl)phosphine Product Specifications and Safety Data. Ereztech. Link

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Synergistic Effects of Tri-p-tolyl Thiophosphate (TPTP) in High-Performance Lubrication

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synergistic Effects of Tri-p-tolyl Thiophosphate (TPTP) with Other Additives Content Type: Publish Comparison Guide Audience: Researchers, Tribologists, and Formulation Scientists.

Executive Summary & Technical Definition

Tri-p-tolyl thiophosphate (TPTP), also known as Tri-p-tolyl phosphorothionate (CAS: 597-84-2), is an ashless organophosphorus additive designed for critical lubrication environments.[1][2] Unlike its structural analog Tricresyl Phosphate (TCP) , which relies on a phosphate (P=O) core, TPTP incorporates a thiophosphoryl (P=S) group.

This structural deviation is not merely cosmetic; it fundamentally alters the additive's thermal decomposition pathway and surface reactivity. While TCP is a standard anti-wear (AW) agent, TPTP acts as a hybrid Anti-Wear/Extreme Pressure (AW/EP) agent. The release of active sulfur under high-load conditions facilitates the formation of iron sulfide (FeS) slip planes, complementing the iron phosphate glass films typical of P-based additives.

This guide analyzes the synergistic interactions of TPTP with three critical additive classes: ZDDP , Amine Antioxidants , and MoDTC Friction Modifiers .

Mechanism of Action: The P=S Advantage

To understand synergy, one must first understand the standalone mechanism. TPTP functions as a pro-additive . It is relatively inert at ambient temperatures (providing hydrolytic stability) but decomposes under tribological stress (heat + shear).

Tribochemical Pathway
  • Adsorption: TPTP physisorbs onto the metal surface.

  • Activation: Under boundary lubrication conditions (T > 150°C), the P=S bond cleaves.

  • Film Formation:

    • Sulfur Pathway: Reacts with nascent iron to form FeS (sacrificial layer, prevents welding).

    • Phosphorus Pathway: Reacts with iron oxides to form short-chain iron polyphosphates (anti-wear glass).

Tribofilm_Mechanism TPTP TPTP Molecule (P=S Bond) Heat Tribological Stress (Shear/Heat > 150°C) TPTP->Heat Intermediates Reactive Intermediates (S*, P*) Heat->Intermediates Bond Cleavage FeS FeS Layer (Extreme Pressure Protection) Intermediates->FeS S Reaction with Fe FePO4 Iron Polyphosphates (Anti-Wear Glass) Intermediates->FePO4 P Reaction with FeO

Figure 1: Tribochemical decomposition pathway of TPTP leading to dual-layer surface protection.

Comparative Analysis: TPTP vs. Alternatives

The following table contrasts TPTP with the industry-standard Tricresyl Phosphate (TCP) and Zinc Dialkyldithiophosphate (ZDDP).

FeatureTri-p-tolyl Thiophosphate (TPTP) Tricresyl Phosphate (TCP) ZDDP (Secondary Alkyl)
Core Chemistry Phosphorothionate (P=S)Phosphate Ester (P=O)Metal Dithiophosphate
Primary Function Hybrid AW / EPAnti-Wear (AW)AW / Antioxidant
Ash Content Ashless (0% Metal)AshlessHigh Ash (Zn)
Thermal Stability High (Decomposes >200°C)Very High (Decomposes >250°C)Moderate (Decomposes ~150°C)
EP Performance Superior (Due to Sulfur)ModerateGood
Hydrolytic Stability ExcellentGoodPoor

Key Insight: TPTP is the preferred choice when ashless formulations are required (e.g., to protect exhaust catalysts or in high-temperature aviation fluids) but where the load-carrying capacity of TCP is insufficient.

Synergistic Strategies

Synergy A: TPTP + ZDDP (The "Film Reinforcement" Effect)

While ZDDP is the gold standard, environmental regulations limit its use due to Phosphorus/Sulfur/Zinc limits. TPTP allows for ZDDP reduction without compromising wear protection.

  • Mechanism: ZDDP reacts rapidly to form the initial tribofilm. As the ZDDP film wears, TPTP (which activates at higher temperatures) decomposes to "backfill" the phosphate glass, creating a thicker, more durable tribofilm than either additive could produce alone.

  • Result: A 50:50 blend of TPTP and low-level ZDDP often exhibits lower wear rates than full-SAPS ZDDP formulations in long-duration tests.

Synergy B: TPTP + Amine Antioxidants (The "Life Extension" Effect)

Phosphorus additives often produce acidic byproducts (phosphoric acids) that degrade the base oil.

  • Mechanism: Alkylated diphenylamines (antioxidants) act as acid scavengers. When TPTP decomposes, the amine reacts with the acidic phosphate intermediates to form amine-phosphate salts .

  • Benefit: These in-situ generated salts are themselves excellent anti-wear agents and prevent the oil from acidifying (preventing TAN increase).

Synergy C: TPTP + MoDTC (The "Activation" Effect)

Molybdenum Dithiocarbamate (MoDTC) requires sulfur to convert into MoS2 (the friction-reducing nanosheet).

  • Mechanism: TPTP acts as a controlled sulfur donor. Under high load, TPTP releases sulfur which assists the MoDTC decomposition, ensuring a higher yield of MoS2 sheets on the surface rather than inactive MoO3.

  • Result: Lower Coefficient of Friction (COF) compared to MoDTC alone in sulfur-lean base oils.

Experimental Protocols

To validate these synergies in your lab, use the following self-validating protocols.

Protocol 1: Four-Ball Wear Test (Modified ASTM D4172)

Objective: Quantify the synergistic reduction in wear scar diameter (WSD).

  • Preparation: Clean AISI 52100 steel balls with n-heptane and acetone.

  • Formulation:

    • Control: Base Oil (PAO 4)

    • Sample A: Base Oil + 1.0 wt% TPTP

    • Sample B: Base Oil + 0.5 wt% TPTP + 0.5 wt% ZDDP (Synergy Test)

  • Parameters:

    • Load: 392 N (40 kgf)

    • Speed: 1200 rpm

    • Temperature: 75°C (Standard) and 150°C (To activate TPTP fully)

    • Duration: 60 minutes

  • Analysis: Measure WSD using optical microscopy. Calculate the Synergy Index :

    
    
    Where 
    
    
    
    is the weighted average of individual additives. SI > 1 indicates synergy.
Protocol 2: PDSC Oxidation Stability (ASTM D6186)

Objective: Verify that TPTP does not compromise oxidative stability when paired with amines.

  • Setup: High-pressure DSC cell with oxygen atmosphere (500 psi).

  • Procedure: Ramp temperature to 200°C and hold.

  • Measurement: Record Oxidation Induction Time (OIT) .

  • Success Criteria: The OIT of the (TPTP + Amine) blend should be

    
     the OIT of the Amine alone, confirming that TPTP is not acting as a pro-oxidant.
    

Experimental Workflow Visualization

Experimental_Workflow cluster_blending Blending Phase cluster_testing Tribological Testing Start Base Oil Formulation (PAO/Ester) Blend1 Add TPTP (1.0%) Start->Blend1 Blend2 Add ZDDP (1.0%) Start->Blend2 Blend3 Blend TPTP (0.5%) + ZDDP (0.5%) Start->Blend3 Test1 4-Ball Wear Test (ASTM D4172) Blend1->Test1 Blend2->Test1 Blend3->Test1 Test2 Surface Analysis (XPS/EDS) Test1->Test2 Wear Scar Analysis Result Calculate Synergy Index (Compare WSD) Test2->Result

Figure 2: Step-by-step workflow for validating additive synergy in lubricant formulations.

References

  • MDPI. (2021). Synergistic and Competitive Effects between Zinc Dialkyldithiophosphates and Modern Generation of Additives. Lubricants. Retrieved from [Link][2][3]

  • ResearchGate. (2016). The Tribology and Chemistry of Phosphorus-Containing Lubricant Additives. Retrieved from [Link]

  • NASA Technical Reports Server. (1970). Investigation of synergistic effects of TPTP in HCP fluids. Retrieved from [Link]

  • Imperial College London. (2015). On the mechanism of ZDDP antiwear film formation. Retrieved from [Link]

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Reproducibility of Tri-p-tolyl thiophosphate synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reproducibility in Tri-p-tolyl Thiophosphate Synthesis

Executive Summary Tri-p-tolyl thiophosphate (TPTP) is a critical organophosphorus standard used in analytical calibration and as a model compound for studying the stability of phosphorothioate linkages in oligonucleotide therapeutics. While theoretically simple to synthesize, reproducibility often suffers due to hydrolytic instability of precursors and incomplete sulfurization.

This guide compares the two dominant synthesis routes: Direct Thiophosphorylation (Method A) and Oxidative Sulfurization (Method B) .

  • Verdict: Method B is recommended for high-purity applications (HPLC standards, drug development models) due to superior atom economy and easier purification. Method A remains the industrial standard for bulk scale but requires rigorous moisture control to prevent pyrophosphate side-products.

Mechanistic Comparison

Method A: Direct Thiophosphorylation (The Industrial Route)

This method involves the nucleophilic attack of p-cresol on thiophosphoryl chloride (


) in the presence of a base or Lewis acid catalyst.
  • Mechanism:

    
    
    
  • Key Challenge: The reaction is stepwise. The third substitution is kinetically slow due to steric hindrance from the p-tolyl groups, often leading to incomplete di-ester impurities.

Method B: Oxidative Sulfurization (The High-Purity Route)

This method utilizes the high affinity of phosphorus(III) for sulfur, reacting tri-p-tolyl phosphite with elemental sulfur.

  • Mechanism:

    
    
    
  • Key Challenge: Removing unreacted elemental sulfur during workup.

Visualization of Synthesis Pathways

TPTP_Synthesis cluster_MethodA Method A: Direct Thiophosphorylation cluster_MethodB Method B: Oxidative Sulfurization p_cresol p-Cresol Intermediate Intermediate: Chloridates p_cresol->Intermediate + PSCl3 / Base PSCl3 PSCl3 (Thiophosphoryl Chloride) Phosphite Tri-p-tolyl Phosphite TPTP TARGET: Tri-p-tolyl Thiophosphate Phosphite->TPTP + S8 / Reflux Sulfur Elemental Sulfur (S8) Intermediate->TPTP - HCl (Slow Step)

Figure 1: Dual pathways for TPTP synthesis. Method A involves stepwise substitution, while Method B utilizes direct oxidation.

Critical Reproducibility Factors

To ensure batch-to-batch consistency, the following variables must be controlled.

Moisture Control (Method A)

 is notoriously hygroscopic. Even trace water leads to the formation of phosphorothioic acid  derivatives, which are difficult to separate from the final product.
  • Protocol Requirement: All glassware must be flame-dried. Solvents (Toluene or DCM) must be anhydrous (<50 ppm water).

Stoichiometry & Catalyst (Method A)

Using a weak base (Pyridine) often results in incomplete reaction (yields <70%).

  • Optimization: The use of Magnesium Chloride (

    
    )  as a catalyst allows the reaction to proceed at lower temperatures with higher conversion rates by activating the P-Cl bond [1].
    
Sulfur Removal (Method B)

Excess sulfur is soluble in many organic solvents, contaminating the final crystal lattice.

  • Optimization: Use a slight deficiency of sulfur (0.98 eq) or perform a "Hot Filtration" step during recrystallization to remove insoluble sulfur allotropes.

Detailed Experimental Protocol (Recommended)

Selected Method: Method B (Oxidative Sulfurization) due to higher reliability for analytical standards.

Reagents:

  • Tri-p-tolyl phosphite (Commercial or synthesized via

    
     + p-Cresol).
    
  • Elemental Sulfur (Sublimed grade).

  • Solvent: Xylene (High boiling point required for kinetics).

Step-by-Step Workflow:

  • Setup: Equip a 250mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add Tri-p-tolyl phosphite (10.0 g, 28.4 mmol) and Elemental Sulfur (0.91 g, 28.4 mmol). Add 50 mL of dry Xylene.

  • Reaction: Heat the mixture to reflux (approx. 140°C) under nitrogen. Monitor via TLC (Hexane/Ethyl Acetate 9:1).

    • Checkpoint: The disappearance of the phosphite spot (

      
      ) and appearance of the thiophosphate (
      
      
      
      ) usually takes 2-4 hours.
  • Workup: Cool to room temperature. If unreacted sulfur precipitates, filter it off.

  • Purification (Recrystallization):

    • Evaporate Xylene under reduced pressure.

    • Dissolve the crude solid in boiling Ethanol (approx. 5 mL/g).

    • Allow to cool slowly to 4°C. White needle-like crystals should form.

    • Yield: Expected 85-92%.

    • Melting Point: Verify against literature value (93-95°C) [2].

Data Comparison Table

MetricMethod A (

Route)
Method B (Sulfur Route)
Typical Yield 75 - 82%88 - 95%
Purity (HPLC) 95 - 98%>99%
Main Impurity Di-p-tolyl chlorothiophosphateUnreacted Sulfur
Reaction Time 6 - 12 Hours2 - 4 Hours
Atom Economy Poor (Generates 3 eq HCl)Excellent (100% Atom Economy)
Safety Profile High Risk (Corrosive

, HCl gas)
Low Risk (Solid reagents)

Troubleshooting & Purification Logic

If the final product shows yellowing or low melting point, follow this decision tree to identify the failure mode.

Purification_Logic Start Product Analysis Check_MP Check Melting Point (Target: 93-95°C) Start->Check_MP Low_MP MP < 90°C Check_MP->Low_MP Fail Correct_MP MP > 93°C Check_MP->Correct_MP Pass Check_Color Check Color Low_MP->Check_Color Success Batch Released Correct_MP->Success Yellow Yellow Tint Check_Color->Yellow Yes White White Crystals Check_Color->White No Action_Sulfur Contamination: Excess Sulfur Action: Recrystallize from Acetone Yellow->Action_Sulfur Action_Hydrolysis Contamination: Hydrolysis Products Action: Wash with 5% NaOH White->Action_Hydrolysis

Figure 2: Troubleshooting logic for TPTP purification based on physical properties.

References

  • Catalytic Synthesis of Thiophosphoryl Compounds

    • Title: Process for the manufacture of thiophosphoryl chloride and derivatives.[1][2]

    • Source: U.S.
    • URL
  • Physical Properties & Characterization

    • Title: Tri-p-tolyl thiophosphate (Compound Summary).[3]

    • Source: PubChem D
    • URL:[Link]

  • General Sulfurization Protocols

    • Title: Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine.[4]

    • Source: MDPI (Molbank 2022).
    • URL:[Link][1][2][5][6][7]

  • Oligonucleotide Phosphorothioate Context

    • Title: Synthesis of Phosphorothioate Oligonucleotides.[8]

    • Source: Current Protocols in Nucleic Acid Chemistry.
    • URL:[Link][2][5]

Sources

A Senior Application Scientist's Guide to Statistical Analysis of Tribological Data for Thiophosphate Additives

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative for Statistical Rigor in Tribology

Foundational Principles: Designing a Valid Tribological Experiment

The quality of statistical analysis is fundamentally dependent on the quality of the experimental design. A poorly designed experiment cannot be salvaged by complex statistical manipulation. The core objective is to isolate the effect of the additive (the signal) from experimental variability (the noise).

Causality in Experimental Design: Beyond One-Factor-at-a-Time (OFAT)

A common but flawed approach is the One-Factor-at-a-Time (OFAT) method, where a single parameter (e.g., additive concentration) is varied while others (load, temperature) are held constant. This method is inefficient and, more critically, fails to detect interactions between factors. For instance, an additive might be highly effective at high temperatures but perform poorly at low temperatures. OFAT would miss this crucial interaction.

A superior approach is the Design of Experiments (DoE) , such as a Full Factorial Design .[5][6] In this methodology, experiments are conducted at all possible combinations of factor levels. This not only reveals the main effect of each factor but also illuminates how factors interact to influence the outcome, providing a far more comprehensive understanding of the system.[7]

Workflow for Designing a Tribological Experiment

The following diagram outlines a structured workflow for setting up a statistically valid experiment to compare thiophosphate additives.

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Interpretation A Define Objective (e.g., Compare Additive A vs. B) B Identify Response Variables (e.g., Wear Scar Diameter, CoF) A->B C Select Control Factors & Levels (e.g., Load: 15, 40 kgf; Temp: 75, 150°C) B->C D Choose Experimental Design (e.g., 2³ Full Factorial) C->D E Prepare Lubricant Samples (Base Oil, Additive A, Additive B) D->E F Conduct Randomized Test Runs (per ASTM D4172) E->F G Collect Raw Data (Wear Scar Images, Friction Traces) F->G H Measure & Tabulate Responses G->H I Perform Statistical Analysis (ANOVA, Regression) H->I J Interpret Results (Significance, Interactions, Main Effects) I->J K Draw Conclusions & Report J->K

Caption: Workflow for a statistically designed tribological study.

Experimental Protocol: Four-Ball Wear Test (ASTM D4172)

To provide a practical context, we will use the ASTM D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid as our reference protocol. This test is widely used for preliminary evaluation of anti-wear properties.[8][9][10][11]

Step-by-Step Protocol
  • Apparatus & Material Preparation:

    • Ensure the four-ball wear test machine is calibrated and clean.

    • Use AISI E-52100 steel balls (12.7 mm diameter) for all tests.[9]

    • Clean test balls and the ball pot assembly thoroughly with a suitable solvent (e.g., hexane) and dry completely.

  • Sample Preparation:

    • Prepare the lubricant samples. This includes a control (base oil without additive) and formulations with each thiophosphate additive (e.g., "Additive A" and "Additive B") at the desired concentrations.

    • Ensure additives are fully dissolved and the samples are homogeneous.

  • Test Execution:

    • Secure three stationary steel balls in the ball pot.

    • Pour the test lubricant into the pot, ensuring the balls are fully submerged.

    • Place the fourth ball in the chuck of the motor-driven spindle.

    • Assemble the test pot onto the machine platform.

    • Apply the specified load (e.g., 40 kgf) and set the temperature controller (e.g., 75°C).[9]

    • Once the lubricant reaches the target temperature, start the motor and run the test at the specified speed (e.g., 1200 rpm) for the specified duration (e.g., 60 minutes).[9]

  • Data Collection & Measurement:

    • After the test, disassemble the ball pot and clean the three stationary balls.

    • Using a calibrated microscope, measure the wear scar diameter (WSD) on each of the three stationary balls in two directions (parallel and perpendicular to the striations) to the nearest 0.01 mm.

    • Record the average of the six measurements as the WSD for that test run.

  • Trustworthiness through Replication:

    • To ensure the results are reliable, each unique test condition (a specific combination of additive, load, and temperature) must be replicated at least three times. Randomizing the order of these test runs is critical to prevent systematic bias from unknown sources (e.g., changes in ambient humidity over the day).

Statistical Analysis in Action: A Comparative Case Study

Let's imagine a scenario where we compare a traditional ZDDP ("Additive A") with a novel, ashless thiophosphate ("Additive B").[3] We conduct a 2² factorial experiment with two factors: Additive Type (A, B) and Temperature (75°C, 150°C). The load (40 kgf), speed (1200 rpm), and duration (60 min) are constant. The response variable is the average Wear Scar Diameter (WSD) in mm. Each condition is replicated three times.

Data Presentation

Hypothetical data from this experiment is summarized below.

Test RunAdditive TypeTemperature (°C)Replicate 1 WSD (mm)Replicate 2 WSD (mm)Replicate 3 WSD (mm)Mean WSD (mm)Std. Dev.
1A (ZDDP)750.420.450.430.433 0.015
2B (Ashless)750.510.490.520.507 0.015
3A (ZDDP)1500.550.530.560.547 0.015
4B (Ashless)1500.460.440.450.450 0.010
Core Statistical Technique: Analysis of Variance (ANOVA)

Analysis of Variance (ANOVA) is a powerful statistical tool used to determine which factors have a significant effect on the response variable.[5][7][12] It partitions the total variability in the data into components attributable to each factor, their interactions, and random error.

The logical relationship for analyzing our experimental data is as follows:

G cluster_input Input Factors cluster_analysis Statistical Model cluster_output Model Outputs A Additive Type (A, B) C ANOVA A->C B Temperature (75°C, 150°C) B->C D Main Effect of Additive C->D E Main Effect of Temperature C->E F Interaction Effect (Additive x Temperature) C->F

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tri-p-tolyl thiophosphate
Reactant of Route 2
Tri-p-tolyl thiophosphate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.